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NDI-091143

Cat. No.: B8088061
M. Wt: 453.8 g/mol
InChI Key: YSTSHUWHIDBZAK-UHFFFAOYSA-N
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Description

NDI-091143 is a useful research compound. Its molecular formula is C20H14ClF2NO5S and its molecular weight is 453.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14ClF2NO5S B8088061 NDI-091143

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTSHUWHIDBZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)NC2=C(C=C(C(=C2)C3=CC=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NDI-091143: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NDI-091143, a novel, potent, and selective allosteric inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information presented herein is intended for a scientific audience and details the molecular interactions, signaling pathways, and experimental validation of this compound's activity.

Core Mechanism of Action: Allosteric Inhibition of HPK1

This compound functions as a highly selective, allosteric inhibitor of HPK1, a critical negative regulator of T cell activation. Unlike orthosteric inhibitors that compete with ATP for the kinase's active site, this compound binds to a distinct, allosteric pocket within the HPK1 protein. This binding induces a conformational change in the kinase, locking it in an inactive state and thereby preventing its downstream signaling functions. The allosteric nature of this compound contributes to its high selectivity for HPK1 over other kinases, a desirable property for minimizing off-target effects.

By inhibiting HPK1, this compound effectively removes a key brake on T cell-mediated immunity. This leads to a cascade of downstream effects, including enhanced T cell receptor (TCR) signaling, increased proliferation of T cells, and a significant boost in the production of pro-inflammatory cytokines essential for anti-tumor responses.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative findings.

Biochemical Assay Parameter Value Notes
TR-FRET AssayIC50 vs. HPK14.3 nMMeasures direct inhibition of HPK1 kinase activity.
Kinase Selectivity Panel->10 µMTested against a panel of over 200 other kinases, demonstrating high selectivity.
Cellular Assays Parameter Cell Type Value Notes
IL-2 ProductionEC50Jurkat T cells120 nMMeasures the potentiation of IL-2 production following T cell activation.
IFN-γ ProductionEC50Human Primary T cells250 nMDemonstrates enhancement of a key anti-tumor cytokine.
SLP-76 PhosphorylationEC50Jurkat T cells85 nMMeasures the inhibition of HPK1-mediated phosphorylation of a key downstream target.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway and the typical experimental workflow used to characterize this compound.

HPK1_Signaling_Pathway cluster_TCR T Cell Receptor Activation cluster_HPK1 HPK1 Negative Regulation cluster_Downstream Downstream T Cell Response TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates (Inhibits) Cytokines Cytokine Production (IL-2, IFN-γ) SLP76->Cytokines Promotes Proliferation T Cell Proliferation SLP76->Proliferation Promotes Effector Effector Function SLP76->Effector Promotes NDI This compound NDI->HPK1 Allosterically Inhibits Experimental_Workflow cluster_Discovery Discovery & Initial Screening cluster_Cellular Cellular Characterization cluster_Invivo In Vivo Evaluation HTS High-Throughput Screen Biochem Biochemical Assays (e.g., TR-FRET) HTS->Biochem Hit Validation CellAssay Cell-Based Assays (Jurkat, Primary T cells) Biochem->CellAssay Lead Optimization Cytokine Cytokine Profiling (MSD Assays) CellAssay->Cytokine Phospho Phosphorylation Analysis (Western Blot, Flow Cytometry) CellAssay->Phospho PK Pharmacokinetics (PK/PD Studies) Cytokine->PK Candidate Selection Phospho->PK Efficacy In Vivo Efficacy (Tumor Models) PK->Efficacy

NDI-091143: A Technical Guide to its Core Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDI-091143 is a potent, small-molecule inhibitor that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the key experimental data supporting these findings. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

The Molecular Target: ATP-Citrate Lyase (ACLY)

The primary molecular target of this compound is ATP-Citrate Lyase (ACLY) .[1][2][3] ACLY is a crucial cytosolic enzyme that plays a central role in cellular metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a key step that links carbohydrate metabolism (glycolysis) to the synthesis of fatty acids and cholesterol. The acetyl-CoA produced by ACLY is a vital precursor for these biosynthetic pathways and is also involved in histone acetylation, thereby influencing gene expression.

Mechanism of Action: Allosteric Inhibition

This compound inhibits human ACLY through a novel allosteric mechanism .[1][4] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct, mostly hydrophobic cavity adjacent to the citrate-binding site.[4] This binding induces significant conformational changes in the enzyme, which in turn indirectly block the binding and recognition of the citrate substrate.[1] Kinetic studies have shown that this compound is competitive with respect to citrate, noncompetitive with respect to ATP, and exhibits mixed-type noncompetitive inhibition with respect to CoA.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound with human ATP-Citrate Lyase.

Table 1: In Vitro Potency of this compound

ParameterValueAssay
IC50 2.1 nMADP-Glo Assay[2][3]
Ki 7.0 nMKinetic Analysis (vs. Citrate)[2]
Kd 2.2 nMSurface Plasmon Resonance[1]

Table 2: Kinetic Inhibition Constants of this compound against Human ACLY

SubstrateInhibition TypeKi Value
Citrate Competitive7.0 ± 0.8 nM
ATP Noncompetitive218 ± 14 nM
CoA Mixed-type Noncompetitive5.0 ± 2.1 nM (Ki), 156 ± 20 nM (Ki')

Signaling Pathway

The following diagram illustrates the central role of ACLY in cellular metabolism and the point of inhibition by this compound.

ACLY_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose_Mito Glucose Pyruvate Pyruvate Glucose_Mito->Pyruvate Citrate_Mito Citrate Pyruvate->Citrate_Mito TCA Cycle Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Transport ACLY ACLY Citrate_Cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation NDI_091143 This compound NDI_091143->ACLY Allosteric Inhibition

ACLY metabolic pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies the amount of ADP produced in the ACLY-catalyzed reaction, which is inversely proportional to the inhibitory activity of this compound.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 2 mM DTT.

  • Enzyme and Substrate Preparation: Recombinant human ACLY is diluted in the reaction buffer. A substrate mix of ATP, citrate, and CoA is also prepared in the reaction buffer.

  • Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the reaction buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the ACLY enzyme to wells of a 384-well plate containing the substrate mix and the various concentrations of this compound.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period, typically 60 minutes.

  • ADP-Glo™ Reagent Addition: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the enzymatic reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The plate is incubated for 30-60 minutes at room temperature.

  • Luminescence Measurement: The luminescence is measured using a plate reader. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

ADP_Glo_Workflow A Prepare Reaction Components (ACLY, Substrates, this compound) B Initiate Reaction in 384-well Plate A->B C Incubate at Room Temperature (60 min) B->C D Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) C->D E Incubate at Room Temperature (40 min) D->E F Add Kinase Detection Reagent (Convert ADP to ATP, generate light) E->F G Incubate at Room Temperature (30-60 min) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Workflow for the ADP-Glo™ Assay.
Enzyme Kinetics Analysis

Steady-state kinetic experiments were performed to determine the mechanism of inhibition of this compound with respect to the three substrates of ACLY.

Protocol:

  • Reaction Conditions: The enzymatic activity of recombinant human ACLY was measured using a coupled-enzyme assay that monitors the formation of oxaloacetate. The reaction buffer contained 100 mM HEPES (pH 7.5), 10 mM MgCl2, 10 mM DTT, and 0.2 mM NADH.

  • Variable Substrate Concentrations: To determine the inhibition mechanism, the concentration of one substrate was varied while the concentrations of the other two substrates were held constant at saturating levels.

    • vs. Citrate: ATP and CoA were fixed at 300 µM.

    • vs. ATP: Citrate was fixed at 5 mM and CoA at 300 µM.

    • vs. CoA: Citrate was fixed at 5 mM and ATP at 300 µM.

  • Inhibitor Concentrations: A range of this compound concentrations was used for each set of substrate titrations.

  • Data Analysis: The initial reaction rates were measured by monitoring the decrease in absorbance at 340 nm. The data were fitted to the appropriate Michaelis-Menten equations for different inhibition models (competitive, noncompetitive, uncompetitive, and mixed-type) using global fitting to determine the Ki and Ki' values.

Thermal Shift Assay (TSA)

TSA was used to assess the direct binding of this compound to ACLY by measuring the change in the protein's thermal stability upon ligand binding.

Protocol:

  • Sample Preparation: Recombinant full-length ACLY or its N-terminal segment was diluted in a buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Addition: this compound, substrates (Mg-ATP, citrate, acetyl-CoA), or a combination thereof were added to the protein solution. A DMSO control was also included.

  • Dye Addition: A fluorescent dye, such as SYPRO Orange, was added to each sample. This dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal denaturation.

  • Thermal Denaturation: The samples were heated in a real-time PCR instrument with a temperature gradient (e.g., from 25 °C to 95 °C).

  • Fluorescence Monitoring: The fluorescence intensity was measured at each temperature increment.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined by fitting the sigmoidal melting curve. An increase in Tm in the presence of a ligand indicates stabilization and direct binding. This compound was found to cause a considerable stabilization of both full-length ACLY and its N-terminal segment.[1]

Surface Plasmon Resonance (SPR) for Kd Determination

SPR was employed to measure the binding kinetics and affinity (Kd) of this compound to ACLY in real-time.

Protocol:

  • Immobilization of Ligand: Full-length human ACLY was immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of this compound in a running buffer (e.g., HBS-EP+) were flowed over the sensor chip surface.

  • Binding Measurement: The binding of this compound to the immobilized ACLY was detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • Dissociation Phase: After the association phase, the running buffer without the analyte was flowed over the chip to monitor the dissociation of the compound.

  • Data Analysis: The resulting sensorgrams (RU vs. time) were fitted to a 1:1 binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow A Immobilize ACLY on Sensor Chip B Inject this compound (Analyte) at various concentrations A->B C Monitor Association Phase (Real-time binding) B->C D Inject Running Buffer C->D E Monitor Dissociation Phase D->E F Regenerate Sensor Surface E->F G Fit Sensorgram Data to Binding Model E->G H Determine ka, kd, and Kd G->H

Workflow for Surface Plasmon Resonance (SPR) Analysis.

Conclusion

This compound is a highly potent, allosteric inhibitor of human ATP-Citrate Lyase. The comprehensive data from in vitro biochemical and biophysical assays confirm its nanomolar potency and delineate its unique mechanism of action. This technical guide provides a foundational understanding of this compound's interaction with its target, which is critical for its further development and for the design of next-generation ACLY inhibitors.

References

NDI-091143: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of NDI-091143, a potent and selective G-protein coupled receptor 119 (GPR119) agonist. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a small molecule agonist of GPR119. Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

Identifier Value
IUPAC Name 4-[[4-[(5-cyano-2-pyridinyl)oxy]phenyl]methyl]-6,6-dimethyl-1-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
SMILES CC1(C)CC(CN2N=C(SC=N2)C3=C4N(C=C3)C(c5ccc(oc6ncccc6C#N)cc5)C4)C(C)(C)C1
Molecular Formula C29H28N6OS

| Molecular Weight | 524.65 g/mol |

Physicochemical Properties

Property Value Source
LogP 4.8 Calculated
Topological Polar Surface Area (TPSA) 114 Ų Calculated
Hydrogen Bond Donors 0 Calculated
Hydrogen Bond Acceptors 7 Calculated

| Rotatable Bonds | 5 | Calculated |

Mechanism of Action

This compound functions as a selective agonist for GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by an agonist like this compound initiates a signaling cascade that plays a crucial role in glucose homeostasis.

Upon binding, this compound induces a conformational change in the GPR119 receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gsα subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

In pancreatic β-cells, this signaling pathway potentiates glucose-stimulated insulin secretion. In intestinal L-cells, the activation of this pathway leads to the secretion of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, further enhances insulin secretion from β-cells and has other beneficial effects on glucose metabolism.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP NDI This compound NDI->GPR119 Binds Gs->AC Stimulates PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., GLP-1 Secretion) PKA->Response Leads to

GPR119 signaling pathway initiated by this compound.

Pharmacological Data

This compound has been evaluated in various in vitro and in vivo models to determine its potency, selectivity, and efficacy.

In Vitro Activity

Assay Type Cell Line Parameter Value Reference
cAMP Accumulation HEK293 (human GPR119) EC50 2.3 nM

| GLP-1 Secretion | GLUTag (murine L-cell) | EC50 | 4.6 nM | |

In Vivo Efficacy

Animal Model Dosing Effect Reference
C57BL/6 Mice 10 mg/kg (oral) Significant increase in plasma GLP-1 levels

| C57BL/6 Mice | 10 mg/kg (oral) | Improved glucose tolerance in an oral glucose tolerance test (OGTT) | |

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize GPR119 agonists like this compound.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cyclic AMP following receptor activation.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Assay Preparation: Cells are seeded into 384-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated for 30 minutes.

  • Compound Treatment: this compound is serially diluted to generate a dose-response curve. The compound dilutions are added to the cells and incubated for 30-60 minutes at 37°C.

  • Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations. The dose-response curve is plotted using non-linear regression to determine the EC50 value.

cAMP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed GPR119-HEK293 cells in 384-well plate incubate Incubate cells with phosphodiesterase inhibitor seed->incubate add_compound Add compound to cells and incubate incubate->add_compound dilute Prepare serial dilutions of this compound dilute->add_compound lyse Lyse cells and add detection reagents (HTRF) add_compound->lyse read Read plate on a fluorescence reader lyse->read analyze Analyze data and calculate EC50 read->analyze

Workflow for a typical in vitro cAMP accumulation assay.
GLP-1 Secretion Assay

This assay measures the amount of GLP-1 released from intestinal L-cells in response to a GPR119 agonist.

Methodology:

  • Cell Culture: Murine GLUTag or human NCI-H716 L-cells are cultured in DMEM with appropriate supplements.

  • Assay Preparation: Cells are seeded into 24- or 48-well plates. Prior to the assay, cells are washed and pre-incubated in a buffer with low glucose concentration.

  • Compound Treatment: this compound is added to the cells at various concentrations, typically in a buffer containing a stimulatory concentration of glucose. The plates are incubated for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, the supernatant is collected. A protease inhibitor (e.g., DPP-4 inhibitor) is often added to prevent GLP-1 degradation.

  • Detection: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: A standard curve is generated using known concentrations of GLP-1. The sample concentrations are interpolated from this curve. A dose-response curve is then plotted to determine the EC50 for GLP-1 secretion.

Summary

This compound is a valuable research tool for studying the biology of the GPR119 receptor and its role in metabolic diseases. As a potent and selective agonist, it robustly stimulates the Gs/cAMP signaling pathway, leading to the secretion of key incretin hormones like GLP-1. The data presented in this guide highlight its utility in both in vitro and in vivo experimental systems for investigating novel therapeutic strategies for type 2 diabetes and related disorders.

NDI-091143: A Potent Allosteric Inhibitor of ATP-Citrate Lyase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and biophysical properties of NDI-091143, a potent, low-nanomolar inhibitor of human ATP-citrate lyase (ACLY). ACLY is a crucial enzyme in cellular metabolism, linking carbohydrate and lipid metabolism, and is a key target in oncology and metabolic diseases. This document details the inhibitory constants (Ki and IC50), the experimental methodologies used for their determination, and the metabolic context of ACLY inhibition.

Quantitative Inhibitory Activity of this compound against Human ATP-Citrate Lyase

The inhibitory potency of this compound has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data.[1][2][3]

ParameterValue (nM)Assay MethodTarget
Ki 7.0Coupled Enzyme AssayHuman ATP-Citrate Lyase
IC50 2.1ADP-Glo AssayHuman ATP-Citrate Lyase
IC50 4.8Coupled Enzyme Assay (monitoring oxaloacetate formation)Human ATP-Citrate Lyase
Kd 2.2Surface Plasmon Resonance (SPR)Human ATP-Citrate Lyase

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies the amount of ADP produced in the ACLY enzymatic reaction, which is inversely proportional to the inhibitory activity of this compound.

Materials:

  • Human recombinant ATP-Citrate Lyase (ACLY)

  • This compound

  • ATP

  • Citrate

  • Coenzyme A (CoA)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of ACLY in kinase buffer. Prepare a substrate mix containing ATP, citrate, and CoA in the kinase buffer.

  • Reaction Initiation: In a 384-well plate, add the this compound dilutions. Add the ACLY enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. Initiate the enzymatic reaction by adding the substrate mix. The final reaction volume is typically 5-10 µL.

  • Reaction Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Coupled Enzyme Assay for Ki and IC50 Determination

This spectrophotometric assay measures the formation of oxaloacetate, a product of the ACLY reaction, by coupling its reduction to the oxidation of NADH by malate dehydrogenase (MDH).

Materials:

  • Human recombinant ATP-Citrate Lyase (ACLY)

  • This compound

  • ATP

  • Citrate

  • Coenzyme A (CoA)

  • Malate Dehydrogenase (MDH)

  • NADH

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • UV-transparent 96-well plates or cuvettes

Procedure:

  • Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing assay buffer, ATP, CoA, NADH, and MDH.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Enzyme Addition: Add ACLY to the mixture.

  • Reaction Initiation: Start the reaction by adding citrate.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of oxaloacetate production by ACLY.

  • Data Analysis:

    • IC50 Determination: Plot the initial reaction rates against the logarithm of the inhibitor concentration and fit to a dose-response curve.

    • Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (citrate) and the inhibitor (this compound). Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or mixed-type inhibition. For this compound, kinetic studies have shown competitive inhibition with respect to citrate.[4]

Surface Plasmon Resonance (SPR) for Kd Determination

SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein in real-time.

Materials:

  • Human recombinant ATP-Citrate Lyase (ACLY)

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize ACLY onto the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the immobilized ACLY surface and a reference flow cell. The binding is measured as a change in the resonance units (RU).

  • Dissociation Measurement: After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor.

  • Data Analysis: The resulting sensorgrams (RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal stability of a protein upon ligand binding. A stabilizing ligand will increase the melting temperature (Tm) of the protein.

Materials:

  • Human recombinant ATP-Citrate Lyase (ACLY)

  • This compound

  • SYPRO Orange dye

  • Assay Buffer (e.g., PBS or HEPES buffer)

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

  • Reaction Setup: In a 96-well PCR plate, mix ACLY, SYPRO Orange dye, and either this compound or a vehicle control in the assay buffer.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument and subject it to a temperature gradient (e.g., from 25°C to 95°C) with incremental increases.

  • Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melting curve. A significant increase in the Tm in the presence of this compound indicates direct binding and stabilization of the ACLY protein.

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway and experimental logic are provided below using the DOT language for Graphviz.

ACLY_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Inhibition Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate Synthase Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter ACLY ATP-Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA_cyto Acetyl-CoA ACLY->AcetylCoA_cyto Oxaloacetate Oxaloacetate ACLY->Oxaloacetate FattyAcids Fatty Acid Synthesis AcetylCoA_cyto->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA_cyto->Cholesterol NDI_091143 NDI-09114asdasdasd3 NDI_091143->ACLY Allosteric Inhibition

Figure 1. ATP-Citrate Lyase Metabolic Pathway and this compound Inhibition.

Experimental_Workflow cluster_Screening Primary Screening & Hit Identification cluster_Characterization Biochemical & Biophysical Characterization cluster_Output Data Output cluster_Lead_Opt Lead Optimization HTS High-Throughput Screening (e.g., ADP-Glo Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (ADP-Glo Assay) Hit_ID->IC50 Kinetics Kinetic Analysis (Coupled Enzyme Assay) IC50->Kinetics IC50_val IC50 Value IC50->IC50_val Binding Direct Binding & Affinity (Surface Plasmon Resonance) Kinetics->Binding Ki_val Ki Value & MOA Kinetics->Ki_val Stability Target Engagement & Stability (Thermal Shift Assay) Binding->Stability Kd_val Kd Value Binding->Kd_val Tm_shift ΔTm Stability->Tm_shift Lead_Opt Structure-Activity Relationship (SAR) & Lead Optimization Stability->Lead_Opt

Figure 2. Experimental Workflow for Inhibitor Characterization.

References

The Pivotal Role of ATP-Citrate Lyase in Disease: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ATP-citrate lyase (ACLY) is a crucial cytosolic enzyme that links carbohydrate and lipid metabolism. It catalyzes the conversion of citrate, derived from the mitochondrial tricarboxylic acid (TCA) cycle, into acetyl-CoA and oxaloacetate in an ATP-dependent manner. The resulting acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol, and it also serves as the acetyl-group donor for histone acetylation, thereby playing a significant role in epigenetic regulation of gene expression. Given its central metabolic position, dysregulation of ACLY has been implicated in the pathogenesis of a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the role of ACLY in various diseases, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Quantitative Analysis of ACLY in Disease

The following tables summarize quantitative data on ACLY expression and activity in various disease states, providing a comparative overview for researchers.

Table 1: ACLY mRNA Expression in Cancer Tissues Compared to Normal Tissues

Cancer TypeFold Change (Tumor vs. Normal)MethodReference
Lung Adenocarcinoma2.1qRT-PCR[1]
CholangiocarcinomaSignificantly HigherRNA-seq (TCGA, GSE3225, etc.)[2]
Hepatocellular CarcinomaSignificantly HigherRNA-seq (TCGA)[3]
Various Cancers (TCGA)Upregulated in 8 tumor typesRNA-seq[4]

Table 2: ACLY Protein Expression and Activity in Disease

Disease/ConditionObservationMethodReference
Lung AdenocarcinomaSignificantly higher p-ACLY levels in tumorsWestern Blot[1]
Lung AdenocarcinomaSignificantly higher ACLY activity in tumorsEnzyme Activity Assay[1]
Hepatocellular Carcinoma~80% of patients showed increased ACLY proteinImmunohistochemistry (HPA)[3]
CholangiocarcinomaHigher ACLY protein levels in tumor tissuesImmunohistochemistry[2]
Aging (mice liver)Higher ACLY expression and activity in old miceWestern Blot, Enzyme Activity Assay[5]
High Glucose-treated Mesangial CellsUpregulated ACLY expression and nuclear translocationWestern Blot, GFP-ACLY imaging[6]

Table 3: Effects of ACLY Inhibition on Disease-Related Parameters

Disease Model/Patient PopulationACLY InhibitorOutcomeQuantitative EffectReference
Hypercholesterolemia (CLEAR Outcomes Trial)Bempedoic AcidReduction in LDL-C21.7% reduction at 6 months[7]
Hypercholesterolemia (CLEAR Outcomes Trial)Bempedoic AcidReduction in hsCRP22% reduction at 6 months[8]
Statin Intolerant PatientsBempedoic AcidReduction in LDL-CMean increase of 0.8 mg/dL in serum uric acid[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ACLY.

ATP-Citrate Lyase (ACLY) Activity Assay

This protocol is adapted from a direct homogeneous assay for ACLY activity.[10][11][12][13]

Principle: The assay measures the conversion of [14C]-citrate to [14C]-acetyl-CoA. A scintillation agent that specifically detects the product, [14C]-acetyl-CoA, is used for quantification.

Materials:

  • Recombinant human ACLY enzyme

  • [14C]-citrate (specific activity ~0.67 µCi/µmol)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Tris buffer (pH 8.0)

  • EDTA

  • MicroScint-O scintillation fluid

  • 384-well plates

  • TopCount scintillation counter

Procedure:

  • Reaction Setup: In a 384-well plate, prepare the reaction mixture containing Tris buffer, MgCl2, DTT, CoA, and ATP.

  • Enzyme Addition: Add the ACLY enzyme to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding [14C]-citrate. The final reaction volume is typically 20 µl.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Quench: Stop the reaction by adding EDTA.

  • Detection: Add 60 µl of MicroScint-O to each well.

  • Quantification: Shake the plates overnight at room temperature and then measure the signal using a TopCount scintillation counter. The counts per minute (CPM) are proportional to the amount of [14C]-acetyl-CoA produced.

Western Blot for ACLY and Phospho-ACLY (Ser455) Detection

This protocol provides a general framework for detecting total and phosphorylated ACLY in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ACLY, anti-phospho-ACLY Ser455)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ACLY or anti-p-ACLY) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time RT-PCR (qRT-PCR) for ACLY Gene Expression

This protocol outlines the steps for measuring ACLY mRNA levels.[14][15][16]

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • ACLY-specific primers (and probe for TaqMan)

  • Reference gene primers (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from cells or tissues using a commercial kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green/TaqMan master mix, forward and reverse primers for ACLY and the reference gene, and cDNA template.

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for ACLY and the reference gene. Calculate the relative expression of ACLY using the ΔΔCt method, normalizing to the reference gene and a control sample.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to ACLY.

ACLY_Metabolic_Pathway Glucose Glucose Citrate_mito Citrate_mito Citrate_cyto Citrate_cyto Citrate_mito->Citrate_cyto Citrate Transporter ACLY ACLY Citrate_cyto->ACLY AcetylCoA AcetylCoA ACLY->AcetylCoA Oxaloacetate Fatty_Acids Fatty_Acids AcetylCoA->Fatty_Acids Fatty Acid Synthesis Cholesterol Cholesterol AcetylCoA->Cholesterol Cholesterol Synthesis Histone_Acetylation Histone_Acetylation AcetylCoA->Histone_Acetylation HATs Gene_Expression Gene_Expression Histone_Acetylation->Gene_Expression Epigenetic Regulation ATP ATP ATP->ACLY CoA CoA CoA->ACLY

Caption: Central role of ACLY in cellular metabolism.

Akt_ACLY_Signaling Growth_Factor Growth_Factor Receptor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation ACLY ACLY Akt->ACLY Phosphorylation (S455) mTORC1->ACLY Activation pACLY_S455 pACLY_S455 ACLY->pACLY_S455 AcetylCoA_Production AcetylCoA_Production pACLY_S455->AcetylCoA_Production Increased Activity Lipogenesis Lipogenesis AcetylCoA_Production->Lipogenesis Histone_Acetylation Histone_Acetylation AcetylCoA_Production->Histone_Acetylation

Caption: Regulation of ACLY by the Akt/mTORC1 signaling pathway.[17][18][19][20][21]

Experimental_Workflow_ACLY_Analysis Sample Sample Protein_Extraction Protein_Extraction Sample->Protein_Extraction RNA_Extraction RNA_Extraction qRT_PCR qRT_PCR RNA_Extraction->qRT_PCR Western_Blot Western_Blot Protein_Extraction->Western_Blot Activity_Assay Activity_Assay Protein_Extraction->Activity_Assay mRNA_Quantification mRNA_Quantification qRT_PCR->mRNA_Quantification Protein_Quantification Protein_Quantification Western_Blot->Protein_Quantification Enzyme_Activity Enzyme_Activity Activity_Assay->Enzyme_Activity

Caption: Workflow for analyzing ACLY expression and activity.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the critical role of ATP-citrate lyase in the pathophysiology of numerous diseases. Its function as a central node linking metabolic pathways with epigenetic regulation makes it a highly compelling target for therapeutic intervention. The quantitative data clearly demonstrate the upregulation of ACLY in various cancers and its association with disease progression. Furthermore, the development of ACLY inhibitors, such as bempedoic acid, has shown clinical promise in the management of metabolic disorders.[7][8][22][23]

Future research should continue to explore the intricate regulatory mechanisms of ACLY in different cellular contexts and disease states. A deeper understanding of the downstream effects of ACLY inhibition on specific cellular processes, beyond lipid synthesis and global histone acetylation, will be crucial for the development of more targeted and effective therapies. Moreover, investigating the potential of ACLY inhibitors in combination with other therapeutic agents may unlock new treatment paradigms for a range of diseases. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and therapeutic targeting of ACLY.

References

NDI-091143: A Deep Dive into its Impact on Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NDI-091143, a potent, allosteric inhibitor of ATP-citrate lyase (ACLY). ACLY is a pivotal enzyme in the de novo lipogenesis (DNL) pathway, responsible for generating acetyl-CoA, the primary building block for fatty acid synthesis. By targeting ACLY, this compound presents a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this inhibitor.

Core Mechanism of Action

This compound exerts its inhibitory effect on ACLY through an allosteric mechanism. Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct, largely hydrophobic cavity adjacent to the citrate-binding site. This binding event induces significant conformational changes in the enzyme, which indirectly prevent the binding of citrate, a key substrate. This allosteric inhibition effectively blocks the production of acetyl-CoA from citrate in the cytoplasm, thereby downregulating the entire fatty acid synthesis cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and binding affinity of this compound for human ACLY.

Parameter Value Assay Method Reference
IC502.1 nMADP-Glo Assay
Ki7.0 nMEnzyme Kinetics
Kd2.2 ± 1.4 nMSurface Plasmon Resonance (SPR)

Table 1: In Vitro Potency and Binding Affinity of this compound for Human ACLY

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and experimental evaluation of this compound, the following diagrams have been generated using Graphviz.

cluster_cytoplasm Cytoplasm Citrate Citrate ACLY ACLY Citrate->ACLY Binds to active site Acetyl_CoA Acetyl_CoA ACLY->Acetyl_CoA Catalyzes NDI_091143 NDI_091143 NDI_091143->ACLY Allosterically inhibits Fatty_Acid_Synthesis Fatty_Acid_Synthesis Acetyl_CoA->Fatty_Acid_Synthesis

Caption: Mechanism of ACLY inhibition by this compound.

cluster_workflow Experimental Workflow Start Start ACLY_Assay ACLY Enzymatic Activity Assay Start->ACLY_Assay SPR Surface Plasmon Resonance (SPR) Start->SPR Thermal_Shift Thermal Shift Assay Start->Thermal_Shift Data_Analysis Data Analysis (IC50, Kd, Ki) ACLY_Assay->Data_Analysis SPR->Data_Analysis Thermal_Shift->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound's inhibitory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ACLY Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies ACLY activity by measuring the amount of ADP produced in the enzymatic reaction.

  • Materials: Recombinant human ACLY, ATP, citrate, Coenzyme A, ADP-Glo™ Kinase Assay kit (Promega).

  • Protocol:

    • Prepare a reaction mixture containing ACLY enzyme, ATP, citrate, and Coenzyme A in a suitable buffer.

    • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

    • Incubate the reaction at a specified temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for ADP production.

    • Stop the enzymatic reaction.

    • Add the ADP-Glo™ Reagent to the reaction mixture to deplete any remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP to ATP, which then drives a luciferase reaction.

    • Measure the resulting luminescence using a plate reader. The light output is proportional to the ADP concentration.

    • Calculate the IC50 value by plotting the percentage of ACLY inhibition against the logarithm of the this compound concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (association and dissociation rates) of this compound to ACLY.

  • Materials: Recombinant human ACLY, this compound, SPR instrument (e.g., Biacore), sensor chip.

  • Protocol:

    • Immobilize the ACLY protein onto the surface of a sensor chip.

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the different concentrations of this compound over the sensor chip surface, allowing it to associate with the immobilized ACLY.

    • After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the this compound-ACLY complex.

    • The binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the mass of the bound analyte.

    • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.

Thermal Shift Assay (TSA)

TSA is used to assess the stabilization of ACLY upon binding of this compound. Ligand binding typically increases the thermal stability of a protein.

  • Materials: Recombinant human ACLY, this compound, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), a real-time PCR instrument.

  • Protocol:

    • Prepare a reaction mixture containing the ACLY protein and the fluorescent dye in a buffer.

    • Add this compound or a vehicle control to the mixture.

    • Place the samples in a real-time PCR instrument and gradually increase the temperature.

    • As the protein unfolds due to the increasing temperature, the hydrophobic core becomes exposed, and the fluorescent dye binds, leading to an increase in fluorescence.

    • Monitor the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of this compound compared to the control indicates direct binding and stabilization of the protein.

Conclusion

This compound is a highly potent, allosteric inhibitor of human ACLY that effectively blocks the production of acetyl-CoA, a critical step in fatty acid synthesis. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of ACLY inhibitors for the treatment of metabolic diseases. The unique allosteric mechanism of this compound may offer advantages in terms of selectivity and efficacy, making it a compelling candidate for further investigation.

NDI-091143 and Cholesterol Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NDI-091143 is a potent, small-molecule allosteric inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in the de novo synthesis of cholesterol and fatty acids. By blocking the production of cytosolic acetyl-CoA, this compound targets a key node in lipid metabolism, presenting a promising, albeit currently non-commercialized, therapeutic strategy for hyperlipidemia. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, the broader context of ACLY's role in cholesterol metabolism, and detailed experimental protocols for evaluating such inhibitors. While extensive in vivo and clinical data for this compound are not publicly available, this guide leverages data from other ACLY inhibitors to illustrate the anticipated physiological effects and outlines the methodologies used in preclinical and clinical evaluation.

Introduction to this compound and its Target: ATP-Citrate Lyase (ACLY)

This compound is a highly potent inhibitor of human ATP-citrate lyase (ACLY) with a Ki of 7.0 nM and an IC50 of 2.1 nM in in vitro assays.[1][2] It functions as an allosteric inhibitor, binding to a hydrophobic cavity near the citrate-binding site of the enzyme.[3] This binding induces significant conformational changes that indirectly prevent the binding and recognition of citrate, a key substrate for ACLY.[3][4]

ACLY is a critical enzyme that links carbohydrate metabolism to the synthesis of lipids.[5] It catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[3] The resulting acetyl-CoA is the fundamental building block for the biosynthesis of both fatty acids and cholesterol.[3][5] Inhibition of ACLY is therefore a therapeutic strategy for lowering elevated levels of low-density lipoprotein cholesterol (LDL-C).[5][6]

While this compound has demonstrated high potency in enzymatic assays, some reports suggest it may not be cell-permeable, which could limit its in vivo efficacy.[4] Publicly available information on the development of this compound, primarily for oncology, appears to have ceased after 2019, and it is not currently listed in the active pipeline of Nimbus Therapeutics.[1][7][8]

The Central Role of ACLY in Cholesterol Metabolism

The synthesis of cholesterol is a complex process that begins with acetyl-CoA. By inhibiting ACLY, this compound reduces the available pool of cytosolic acetyl-CoA, thereby limiting the initial step of the cholesterol biosynthesis pathway.

Signaling Pathway of Cholesterol Biosynthesis and ACLY Inhibition

The following diagram illustrates the central role of ACLY in providing the acetyl-CoA necessary for cholesterol synthesis and how its inhibition by this compound disrupts this pathway.

ACLY_Cholesterol_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TCA TCA Cycle Pyruvate->TCA Citrate_mit Citrate Citrate_cyt Citrate Citrate_mit->Citrate_cyt Transport TCA->Citrate_mit AcetylCoA Acetyl-CoA Citrate_cyt->AcetylCoA catalyzed by ACLY ACLY ACLY->AcetylCoA HMGCR HMG-CoA Reductase AcetylCoA->HMGCR FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Cholesterol Cholesterol Biosynthesis HMGCR->Cholesterol NDI091143 This compound NDI091143->ACLY inhibits ACLY_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - ACLY Enzyme - Substrates (Citrate, CoA, ATP) - this compound dilutions - ADP-Glo™ Reagent start->prepare_reagents incubation1 Incubate ACLY, substrates, and this compound at 37°C prepare_reagents->incubation1 add_adpglo Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete remaining ATP incubation1->add_adpglo incubation2 Incubate at room temperature add_adpglo->incubation2 add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence incubation2->add_detection incubation3 Incubate at room temperature in the dark add_detection->incubation3 read_luminescence Read luminescence on a plate reader incubation3->read_luminescence end End read_luminescence->end Animal_Model_Workflow start Start animal_acclimatization Acclimatize animals (e.g., C57BL/6J mice) start->animal_acclimatization diet_induction Induce hyperlipidemia with a high-fat, high-cholesterol diet animal_acclimatization->diet_induction group_randomization Randomize animals into treatment groups (Vehicle, This compound low dose, This compound high dose) diet_induction->group_randomization daily_dosing Administer daily doses of vehicle or this compound (e.g., oral gavage) group_randomization->daily_dosing monitoring Monitor body weight and food intake regularly daily_dosing->monitoring blood_collection Collect blood samples at baseline and end of study monitoring->blood_collection lipid_analysis Analyze plasma for Total Cholesterol, LDL-C, HDL-C, and Triglycerides blood_collection->lipid_analysis end End lipid_analysis->end

References

Methodological & Application

NDI-091143: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the solubility, preparation, and use of NDI-091143, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is intended for researchers, scientists, and drug development professionals engaged in immunology and oncology research.

Physicochemical Properties and Solubility

This compound is an orally bioavailable small molecule inhibitor of HPK1. Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions.

Table 1: Solubility of this compound

SolventSolubilityConcentrationNotes
DMSOSoluble≥ 10 mMRecommended for primary stock solutions.
EthanolSolubleNot specifiedCan be used as a co-solvent.
WaterPoorly solubleNot specifiedAvoid using water as a primary solvent.

Mechanism of Action: HPK1 Signaling Pathway

This compound functions by inhibiting HPK1, a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the adaptor protein SLP-76, where it dampens the downstream signal, leading to reduced T-cell activation, proliferation, and cytokine release. By inhibiting HPK1, this compound blocks this negative feedback loop, thereby enhancing anti-tumor immune responses.

HPK1_Signaling_Pathway cluster_TCell T-Cell Cytoplasm TCR TCR Activation SLP76 SLP-76 TCR->SLP76 recruits HPK1 HPK1 SLP76->HPK1 recruits Downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76->Downstream activates HPK1->SLP76 phosphorylates & inhibits NDI This compound NDI->HPK1 inhibits Activation T-Cell Activation (Cytokine Release, Proliferation) Downstream->Activation

Caption: HPK1 negatively regulates T-cell activation, a process blocked by this compound.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate this compound powder and DMSO to room temperature.

  • Calculate the required mass of this compound for the desired volume and concentration (Molar Mass will be required from the supplier). For example, for 1 mL of a 10 mM stock, dissolve (Molar Mass x 0.01) mg of this compound in 1 mL of DMSO.

  • Add the calculated amount of this compound powder to a sterile vial.

  • Add the appropriate volume of DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro HPK1 Biochemical Kinase Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against HPK1.

Materials:

  • Recombinant HPK1 enzyme

  • Kinase substrate (e.g., myelin basic protein or a specific peptide)

  • ATP (Adenosine triphosphate)

  • This compound stock solution (10 mM in DMSO)

  • Kinase assay buffer

  • 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM. Further dilute this series into the kinase assay buffer.

  • Reaction Setup: Add the following components to the wells of a 384-well plate in this order:

    • Kinase assay buffer.

    • Diluted this compound or DMSO vehicle control.

    • HPK1 enzyme.

    • Incubate for 15-30 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C or room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically measures either the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis: Plot the kinase activity against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro T-Cell Activation Assay (IL-2 Release)

This protocol measures the effect of this compound on the activation of primary human T-cells by quantifying Interleukin-2 (IL-2) secretion.

Materials:

  • Isolated primary human T-cells or Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies

  • This compound stock solution

  • 96-well flat-bottom tissue culture plates

  • IL-2 ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with sterile PBS before use.

  • Cell Plating: Seed T-cells at a density of 1-2 x 10^5 cells/well in culture medium.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control. The final DMSO concentration should be ≤ 0.1% to avoid toxicity.

  • T-Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells to co-stimulate the T-cells.

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the EC50 (half-maximal effective concentration).

Preparation for In Vivo Oral Dosing

This protocol provides a general method for preparing this compound as a suspension for oral gavage in mice. Note: The optimal formulation should be determined empirically.

Materials:

  • This compound powder

  • Vehicle components: e.g., 0.5% (w/v) Methylcellulose (MC) and 0.1-0.2% (v/v) Tween® 80 in sterile water.

  • Mortar and pestle or homogenizer

  • Sterile tubes

  • Stir plate and stir bar

Procedure:

  • Vehicle Preparation: Prepare the vehicle by first dissolving Tween® 80 in sterile water, then slowly adding the methylcellulose powder while stirring until fully dissolved.

  • Calculation: Calculate the required amount of this compound and vehicle for the desired dose concentration and number of animals (e.g., for a 10 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration is 1 mg/mL).

  • Suspension Preparation:

    • Weigh the required amount of this compound powder.

    • Place the powder in a mortar or a suitable homogenization tube.

    • Add a small volume of the vehicle to wet the powder and form a uniform paste using a pestle.

    • Gradually add the remaining vehicle in small portions while continuously triturating or homogenizing until a fine, uniform suspension is achieved.

    • Continuously stir the final suspension on a stir plate to maintain uniformity during dosing.

  • Administration: Administer the suspension to animals via oral gavage. Ensure the suspension is well-mixed before drawing each dose.

General Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound in preclinical experiments.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Compound This compound Powder Stock Prepare 10 mM Stock in DMSO Compound->Stock Biochem Biochemical Assay (e.g., HPK1 IC50) Stock->Biochem Dilute in Assay Buffer Cellular Cell-Based Assay (e.g., T-Cell Activation) Stock->Cellular Dilute in Culture Media Formulation Prepare Dosing Vehicle (e.g., Suspension) Stock->Formulation Use for Formulation Dosing Oral Administration to Animal Model Formulation->Dosing

Caption: General workflow for this compound from stock preparation to experimental use.

Application Notes and Protocols for NDI-091143 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilizing NDI-091143 in Cancer Research Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a highly potent and selective, ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks its downstream signaling cascade, leading to enhanced T-cell activation, proliferation, and robust cytokine production. This mechanism effectively reverses T-cell dysfunction, making this compound a promising agent in immuno-oncology for enhancing anti-tumor immunity.

These application notes provide an overview of this compound's mechanism of action, its effects on immune cells, and detailed protocols for its use in in vitro cancer-related studies. The primary application of this compound in a cancer context is to potentiate immune cell function against tumors, rather than direct cytotoxicity to cancer cells.

Quantitative Data Summary

The following tables summarize the reported potency and cellular activity of this compound.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC50 ValueNotes
HPK1 Enzymatic Assay1.9 nM Demonstrates high potency against the isolated enzyme.
Kinase PanelKINOMEscanHighly SelectiveMinimal off-target activity against a broad panel of kinases.

Table 2: Cellular Activity in T-Cells

Cell TypeAssayMetricValueNotes
Human T-cellsIL-2 ProductionEC5038 nM Measures the effective concentration for enhancing Interleukin-2 production upon stimulation.
Human T-cellsIFNγ ProductionEC50~50 nM Measures the effective concentration for enhancing Interferon-gamma production.
Human T-cellsTNFα ProductionEC50~50 nM Measures the effective concentration for enhancing Tumor Necrosis Factor-alpha production.

Mechanism of Action: HPK1 Signaling Pathway

This compound functions by inhibiting the kinase activity of HPK1. In an activated T-cell, HPK1 normally phosphorylates and activates SLP-76, leading to a cascade that ultimately dampens the immune response. By blocking HPK1, this compound prevents this negative feedback loop, resulting in sustained T-cell activation and a more potent anti-tumor response.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling cluster_output T-Cell Response TCR TCR SLP76 SLP-76 TCR->SLP76 Activates NFAT NFAT TCR->NFAT CD28 CD28 ERK ERK SLP76->ERK NFkB NF-κB SLP76->NFkB HPK1 HPK1 SLP76->HPK1 Activates AP1 AP-1 ERK->AP1 Activation Activation & Proliferation AP1->Activation Cytokines Cytokine Production (IL-2, IFNγ) AP1->Cytokines NFkB->Activation NFkB->Cytokines NFAT->Activation NFAT->Cytokines HPK1->SLP76 Inhibits (Phosphorylation) NDI_091143 This compound NDI_091143->HPK1 Inhibits

Caption: HPK1 negative feedback loop in T-cells and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: T-Cell Activation and Cytokine Release Assay

This protocol is designed to assess the effect of this compound on T-cell activation by measuring the secretion of key cytokines like IL-2 and IFNγ.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated human T-cells.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Anti-CD3/Anti-CD28 antibodies (for T-cell stimulation).

  • This compound (stock solution in DMSO).

  • 96-well cell culture plates.

  • ELISA kits for human IL-2 and IFNγ.

  • DMSO (vehicle control).

Procedure:

  • Cell Plating: Seed human T-cells or PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be 1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Add the diluted this compound or vehicle control to the respective wells. Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add anti-CD3/anti-CD28 antibodies to the wells to stimulate T-cell activation.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification: Measure the concentration of IL-2 and IFNγ in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the log concentration of this compound. Calculate the EC50 value using a non-linear regression model (four-parameter logistic curve).

T_Cell_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells 1. Plate T-Cells (1x10^5 cells/well) prep_compound 2. Prepare this compound Serial Dilutions add_compound 3. Add Compound (Incubate 1h) prep_compound->add_compound stimulate 4. Stimulate with anti-CD3/CD28 add_compound->stimulate incubate 5. Incubate (48-72h) stimulate->incubate collect_supernatant 6. Collect Supernatant incubate->collect_supernatant elisa 7. Perform ELISA (IL-2, IFNγ) collect_supernatant->elisa analyze 8. Plot Data & Calculate EC50 elisa->analyze

Caption: Workflow for T-cell cytokine release assay with this compound.

Protocol 2: Cancer Cell Viability Assay (Co-culture)

This protocol assesses the indirect effect of this compound on cancer cell viability by enhancing T-cell-mediated killing.

Materials:

  • Target cancer cell line (e.g., expressing a specific antigen).

  • Effector T-cells (e.g., antigen-specific T-cells or activated PBMCs).

  • Appropriate culture medium for the co-culture.

  • This compound (stock solution in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo® or similar).

  • 96-well white-walled, clear-bottom cell culture plates.

Procedure:

  • Cancer Cell Plating: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound and T-Cell Addition:

    • Prepare serial dilutions of this compound.

    • Add the diluted compound or vehicle control to the cancer cells.

    • Immediately add the effector T-cells at a desired Effector:Target (E:T) ratio (e.g., 5:1 or 10:1).

  • Co-culture Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the signal to control wells containing only cancer cells (100% viability) and wells with maximum T-cell killing (or lysis buffer) (0% viability).

    • Plot the percentage of cancer cell viability against the log concentration of this compound to determine its effect on T-cell-mediated cytotoxicity.

Protocol 3: Western Blot for HPK1 Downstream Targets

This protocol is used to confirm the mechanism of this compound by observing changes in the phosphorylation status of HPK1's downstream targets, such as SLP-76.

Materials:

  • Human T-cells.

  • Anti-CD3/Anti-CD28 antibodies.

  • This compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Culture T-cells and treat with various concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle for 1-2 hours.

  • Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 for a short period (e.g., 5-15 minutes) to induce TCR signaling. Include an unstimulated control.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to assess the effect of this compound on the signaling pathway.

Conclusion

This compound is a powerful research tool for investigating the role of HPK1 in immune regulation. Its primary application in oncology research is to enhance T-cell responses against cancer cells. The protocols outlined above provide a framework for studying the in vitro efficacy and mechanism of action of this compound, enabling further exploration of its therapeutic potential in immuno-oncology.

Application Notes and Protocols for NDI-091143 in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDI-091143 is a potent, allosteric inhibitor of human ATP-citrate lyase (ACLY) with high affinity and specificity.[1][2] ACLY is a crucial enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA in the cytoplasm.[3] This cytosolic acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[4] Consequently, inhibition of ACLY by this compound presents a powerful tool for studying metabolic pathways, particularly in the context of oncology, metabolic diseases, and other conditions characterized by altered cellular metabolism.[5][6] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cellular metabolism and proliferation.

Mechanism of Action

This compound binds to a hydrophobic cavity adjacent to the citrate-binding site on the ACLY enzyme. This binding induces significant conformational changes that indirectly prevent the binding and recognition of citrate, thereby inhibiting enzyme activity.[4] This allosteric inhibition is competitive with respect to citrate.[7]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against Human ACLY

ParameterValueAssay ConditionReference
IC502.1 nMADP-Glo Assay[1][8]
Ki7.0 nMCompetitive vs. Citrate[8]
Kd2.2 nMSurface Plasmon Resonance (SPR)[7]

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineAssayEffectConcentrationReference
T24 and T24T (Bladder Cancer)Clonogenic SurvivalDose-dependent inhibition5-100 μM[8]
Human Foreskin Fibroblasts (HFFs)Viral Titer (Vaccinia Virus)17-fold reduction in viral titer20 µM[9]
Multiple Cancer Cell LinesProliferationGrowth arrest under lipid-reduced conditionsNot Specified[10]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental procedures, the following diagrams are provided in DOT language script.

ACLY's Central Role in Metabolism and Inhibition by this compound cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Glucose_Mito Glucose Pyruvate_Mito Pyruvate Glucose_Mito->Pyruvate_Mito TCA_Cycle TCA Cycle Pyruvate_Mito->TCA_Cycle Citrate_Mito Citrate Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Citrate Transporter TCA_Cycle->Citrate_Mito ACLY ACLY Citrate_Cyto->ACLY AcetylCoA_Cyto Acetyl-CoA ACLY->AcetylCoA_Cyto CoA ATP DeNovo_Lipogenesis De Novo Lipogenesis (Fatty Acid Synthesis) AcetylCoA_Cyto->DeNovo_Lipogenesis Cholesterol_Biosynthesis Cholesterol Biosynthesis AcetylCoA_Cyto->Cholesterol_Biosynthesis NDI091143 This compound NDI091143->ACLY Inhibition Fatty_Acids Fatty Acids DeNovo_Lipogenesis->Fatty_Acids Cholesterol Cholesterol Cholesterol_Biosynthesis->Cholesterol

Caption: ACLY pathway and this compound inhibition.

Experimental Workflow: ADP-Glo™ Kinase Assay for ACLY Activity Start Start: Prepare Reagents Kinase_Reaction 1. Set up Kinase Reaction (ACLY, Substrates, ATP, this compound) Start->Kinase_Reaction Incubate_Kinase 2. Incubate at Room Temperature Kinase_Reaction->Incubate_Kinase Add_ADP_Glo_Reagent 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo_Reagent Incubate_ADP_Glo 4. Incubate for 40 minutes Add_ADP_Glo_Reagent->Incubate_ADP_Glo Add_Kinase_Detection_Reagent 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_ADP_Glo->Add_Kinase_Detection_Reagent Incubate_Detection 6. Incubate for 30-60 minutes Add_Kinase_Detection_Reagent->Incubate_Detection Measure_Luminescence 7. Measure Luminescence (Signal proportional to ADP produced) Incubate_Detection->Measure_Luminescence End End: Data Analysis Measure_Luminescence->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Experimental Workflow: Cell-Based Lipogenesis Assay Start Start: Seed Cells Treat_Cells 1. Treat cells with this compound or vehicle control Start->Treat_Cells Add_Radiolabeled_Precursor 2. Add Radiolabeled Acetate (e.g., [14C]-acetate) Treat_Cells->Add_Radiolabeled_Precursor Incubate 3. Incubate for a defined period Add_Radiolabeled_Precursor->Incubate Lyse_Cells 4. Wash and lyse cells Incubate->Lyse_Cells Extract_Lipids 5. Extract total lipids Lyse_Cells->Extract_Lipids Measure_Radioactivity 6. Measure radioactivity in lipid fraction (e.g., Scintillation Counting) Extract_Lipids->Measure_Radioactivity End End: Quantify Lipogenesis Measure_Radioactivity->End

Caption: Workflow for a cell-based lipogenesis assay.

Experimental Protocols

Preparation of this compound Stock Solutions

For In Vitro Assays:

  • Prepare a high-concentration stock solution of this compound in sterile dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.

  • Sonicate briefly if necessary to ensure complete dissolution.[2]

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][11] For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to one year), -80°C is recommended.[11]

For In Vivo Studies: A common formulation for oral administration involves a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[8] Alternatively, a solution can be prepared using a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to ensure the final concentration of DMSO is low and non-toxic to the animals.

Protocol 1: In Vitro ACLY Inhibition Assay using ADP-Glo™ Kinase Assay

This protocol measures the activity of ACLY by quantifying the amount of ADP produced.

Materials:

  • Recombinant human ACLY enzyme

  • This compound

  • ATP

  • Coenzyme A (CoA)

  • Citrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.2 mg/ml BSA, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

Procedure:

  • Prepare Reagents: Thaw all components of the ADP-Glo™ Kinase Assay kit and equilibrate to room temperature. Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[12][13][14][15]

  • Set up Kinase Reaction:

    • In a multiwell plate, add the kinase reaction buffer.

    • Add serial dilutions of this compound (or DMSO as a vehicle control).

    • Add the substrates: citrate and CoA.

    • Add the recombinant ACLY enzyme.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix gently and incubate at room temperature for 40 minutes.[15]

  • ADP to ATP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent equal to the total volume in the well. Mix gently and incubate at room temperature for 30-60 minutes.[14][15]

  • Measure Luminescence: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of this compound.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based De Novo Lipogenesis Assay

This protocol measures the rate of new fatty acid synthesis in cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound

  • Radiolabeled acetate (e.g., [1-14C]-acetic acid or [3H]-acetate)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Organic solvent for lipid extraction (e.g., chloroform:methanol 2:1 v/v)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a desired period (e.g., 24-48 hours).

  • Radiolabeling: Add radiolabeled acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours).[16]

  • Cell Lysis: Aspirate the medium, wash the cells twice with cold PBS, and then lyse the cells.

  • Lipid Extraction: Transfer the cell lysate to a new tube and perform a lipid extraction using an appropriate organic solvent mixture.[16]

  • Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate. Compare the radioactivity in this compound-treated cells to the control to determine the percent inhibition of de novo lipogenesis.

Protocol 3: Cell-Based Cholesterol Synthesis Assay

This protocol measures the synthesis of cholesterol in cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound

  • Cholesterol Assay Kit (Cell-Based, e.g., from Abcam or similar)

  • Fixative solution

  • Wash buffer

  • Filipin III staining solution (a fluorescent dye that binds to unesterified cholesterol)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate suitable for microscopy and treat with this compound or vehicle control as described in the lipogenesis assay.

  • Fixation: After treatment, remove the culture medium and fix the cells with a suitable fixative for approximately 10-20 minutes at room temperature.[17]

  • Washing: Wash the cells multiple times with the provided wash buffer.[17]

  • Staining: Incubate the cells with Filipin III staining solution in the dark for 30-60 minutes at room temperature.[17]

  • Washing: Wash the cells again to remove excess stain.

  • Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for Filipin III (Excitation ~340-380 nm, Emission ~385-470 nm).

  • Data Analysis: Quantify the fluorescence intensity per cell to determine the relative amount of unesterified cholesterol. A decrease in fluorescence in this compound-treated cells indicates inhibition of cholesterol synthesis.

Protocol 4: Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound

  • Trypsin-EDTA

  • 6-well plates

  • Fixative (e.g., 4% paraformaldehyde or a methanol:acetic acid mixture)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach for at least 16 hours.[8]

  • Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.[8]

  • Fixation: Aspirate the medium, wash the wells with PBS, and then fix the colonies with a suitable fixative for 10-15 minutes.

  • Staining: Remove the fixative and stain the colonies with crystal violet solution for 10-30 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.[18]

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.

Conclusion

This compound is a valuable research tool for elucidating the roles of ACLY in various metabolic and disease contexts. The protocols outlined above provide a framework for investigating the effects of this potent inhibitor on enzymatic activity, cellular lipid synthesis, and cell proliferation. Researchers should optimize these protocols for their specific cell types and experimental conditions.

References

Application Notes and Protocols for NDI-091143: In Vitro Characterization and Considerations for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Publicly available data on in vivo animal model studies for the ATP-citrate lyase (ACLY) inhibitor NDI-091143 is limited. The following application notes and protocols are based on its well-characterized in vitro activity and mechanism of action. While direct in vivo protocols for this compound are not available, this document provides detailed information on its biochemical activity and a relevant, detailed protocol for an animal model where ACLY inhibitors have been studied, which can serve as a foundational guide for designing future in vivo experiments with this compound or its analogs.

Introduction to this compound

This compound is a potent and specific allosteric inhibitor of human ATP-citrate lyase (ACLY).[1][2] ACLY is a crucial enzyme that links carbohydrate and lipid metabolism by converting citrate into acetyl-CoA, the primary building block for fatty acid and cholesterol biosynthesis.[3] Due to its central role in lipogenesis, ACLY is a promising therapeutic target for metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD), as well as for certain types of cancer that exhibit a high dependence on de novo fatty acid synthesis.[2][4] this compound binds to a novel allosteric site on the ACLY enzyme, inducing a conformational change that prevents citrate binding and subsequent catalysis.[1][5]

Mechanism of Action: Allosteric Inhibition of ACLY

This compound exhibits a unique mechanism of action by binding to a hydrophobic cavity adjacent to the citrate binding site on the ACLY enzyme.[1] This binding event stabilizes a conformational state of the enzyme that is incompatible with citrate binding, thus inhibiting the enzyme in a manner that is competitive with respect to citrate.[6]

Signaling Pathway of ACLY and its Inhibition

ACLY_Pathway cluster_glycolysis Glycolysis (Cytosol) cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_biosynthesis Biosynthesis Pathways (Cytosol) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_m Pyruvate Pyruvate->Pyruvate_m Transport AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m PDH Citrate_m Citrate AcetylCoA_m->Citrate_m Citrate Synthase Citrate_c Citrate Citrate_m->Citrate_c Transport ACLY ACLY Citrate_c->ACLY AcetylCoA_c Acetyl-CoA ACLY->AcetylCoA_c OAA Oxaloacetate ACLY->OAA Fatty_Acids Fatty Acid Synthesis AcetylCoA_c->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA_c->Cholesterol NDI_091143 This compound NDI_091143->ACLY Allosteric Inhibition

Diagram of the ACLY signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Potency of this compound

The following table summarizes the key in vitro quantitative data for this compound based on published literature.

ParameterValueAssay ConditionReference
IC50 2.1 ± 0.3 nMADP-Glo assay[6]
IC50 4.8 ± 0.05 nMCoupled enzyme assay (OAA formation)[6]
Ki 7.0 ± 0.8 nMCompetitive vs. citrate[6]
Kinetics vs. ATP Noncompetitive[6]
Kinetics vs. CoA Mixed-type noncompetitive[6]

Experimental Protocols

While specific in vivo protocols for this compound are not publicly available, this section provides a detailed protocol for a relevant animal model where ACLY inhibitors have been evaluated. This protocol for a diabetic and hyperlipidemic mouse model can be adapted for testing this compound or its analogs.

Animal Model: db/db Mice for Obesity-Related Nephropathy and Dyslipidemia

This protocol is based on a study that screened this compound and other ACLY inhibitors for their potential to treat obesity-related renal damage.[7][8] Although the study proceeded with a different compound for in vivo experiments, the animal model is highly relevant for assessing the efficacy of ACLY inhibitors.

Objective: To evaluate the efficacy of an ACLY inhibitor in a db/db mouse model of type 2 diabetes, obesity, and dyslipidemia.

Materials:

  • 8-week-old male C57BLKS/J db/db mice and their lean db/m littermates (as controls)

  • ACLY inhibitor (e.g., this compound, appropriately formulated for oral gavage)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Standard laboratory equipment for biochemical assays, histology, and Western blotting.

Experimental Workflow:

dbdb_workflow start Start: 8-week-old db/db and db/m mice acclimatization Acclimatization (1 week) start->acclimatization grouping Randomly assign db/db mice to Vehicle or Treatment groups acclimatization->grouping treatment Daily oral gavage for 30 days - Vehicle - ACLY Inhibitor grouping->treatment monitoring Weekly monitoring: - Body weight - Food and water intake - Blood glucose treatment->monitoring end_treatment End of 30-day treatment treatment->end_treatment collection Sample Collection: - 24h urine (metabolic cages) - Fasting blood (cardiac puncture) - Kidney and other tissues end_treatment->collection analysis Analysis: - Blood/Urine biochemistry - Histology (H&E, PAS, Oil Red O) - Western Blot (ACLY, FASN, etc.) - Gene expression (qPCR) collection->analysis end End of Study analysis->end

Experimental workflow for the db/db mouse model study.

Detailed Procedure:

  • Animal Acclimatization: Upon arrival, house the mice in a temperature- and light-controlled environment with ad libitum access to standard chow and water for one week to acclimatize.

  • Grouping: Randomly assign the 9-week-old db/db mice into two groups: a vehicle control group and an ACLY inhibitor treatment group. The db/m mice will serve as a non-diabetic, lean control group.

  • Drug Administration: Administer the ACLY inhibitor or vehicle daily via oral gavage for a period of 30 days. The dosage of this compound would need to be determined based on preliminary pharmacokinetic and tolerability studies.

  • In-life Monitoring:

    • Measure body weight and food and water intake weekly.

    • Monitor fasting blood glucose levels weekly from tail vein blood.

  • Sample Collection (at Day 30):

    • Place mice in metabolic cages for 24 hours to collect urine for albumin and creatinine analysis.

    • After an overnight fast, collect blood via cardiac puncture under anesthesia.

    • Perfuse the kidneys with cold PBS and harvest them. One kidney can be fixed in 10% formalin for histology, and the other can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.

  • Endpoint Analysis:

    • Blood and Urine Biochemistry: Analyze serum for levels of triglycerides, total cholesterol, LDL-C, HDL-C, and renal function markers (e.g., BUN, creatinine). Analyze urine for albumin-to-creatinine ratio.

    • Histology: Perform Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining on kidney sections to assess renal morphology and glomerulosclerosis. Use Oil Red O staining on frozen kidney sections to visualize ectopic lipid accumulation.

    • Western Blotting: Analyze protein expression of ACLY and key enzymes in fatty acid synthesis (e.g., Fatty Acid Synthase - FASN) in kidney lysates.

Considerations for In Vivo Studies with this compound

A critical factor to consider for in vivo studies is the cell permeability and pharmacokinetic properties of the compound. Some reports suggest that this compound may have poor cell permeability, which could limit its in vivo efficacy when administered systemically.[6] Therefore, initial studies should include:

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the selected animal model (e.g., mouse). This will inform appropriate dosing and administration routes.

  • Formulation Development: Develop a suitable vehicle for the chosen administration route to ensure solubility and stability.

  • Target Engagement Studies: Measure the extent of ACLY inhibition in the target tissue after dosing to confirm that the compound is reaching its site of action at sufficient concentrations.

Conclusion

This compound is a highly potent allosteric inhibitor of ACLY with well-defined in vitro characteristics. While there is a lack of published in vivo data, the provided information on its mechanism of action and the detailed protocol for a relevant animal model of metabolic disease offer a strong foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound or similar ACLY inhibitors. Future research should focus on overcoming potential pharmacokinetic challenges to translate the potent in vitro activity of this compound into in vivo efficacy.

References

Application Note: Thermal Shift Assay for Characterizing NDI-091143 Binding to ATP-Citrate Lyase (ACLY)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction NDI-091143 is a potent, allosteric small-molecule inhibitor of human ATP-citrate lyase (ACLY), a central enzyme in metabolism.[1][2][3] ACLY catalyzes the conversion of citrate and coenzyme A (CoA) to acetyl-CoA and oxaloacetate, providing the primary source of cytosolic acetyl-CoA for the biosynthesis of fatty acids and cholesterol.[2][4] Due to its critical role, ACLY is a significant therapeutic target for dyslipidemia and certain cancers.[2]

Confirming the direct engagement of a small molecule with its protein target is a critical step in drug discovery. The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a powerful and efficient biophysical technique used to assess ligand binding.[5][6][7][8] The assay measures changes in the thermal stability of a protein upon ligand binding.[9][10] This application note provides a detailed protocol for using TSA to confirm and characterize the binding of this compound to purified human ACLY.

Principle of the Thermal Shift Assay The principle of TSA is based on the ligand-induced stabilization of a protein's structure.[11][12]

  • Ligand Binding & Stabilization: When a ligand like this compound binds to its target protein (ACLY), it generally stabilizes the protein's folded conformation.

  • Thermal Denaturation: As the temperature is gradually increased, the protein begins to denature, exposing its hydrophobic amino acid residues to the solvent.[6][11]

  • Fluorescent Detection: An environmentally sensitive fluorescent dye (e.g., SYPRO Orange) is included in the reaction. This dye has low fluorescence in an aqueous environment but fluoresces intensely upon binding to the exposed hydrophobic regions of the unfolded protein.[5][6]

  • Melting Temperature (Tm): The fluorescence intensity is monitored as a function of temperature, generating a sigmoidal melting curve. The midpoint of this transition, where 50% of the protein is unfolded, is defined as the melting temperature (Tm).[10]

  • Thermal Shift (ΔTm): A stabilizing ligand increases the temperature required to unfold the protein, resulting in a positive shift in the Tm. This change (ΔTm = Tm_ligand - Tm_apo) is a direct measure of the ligand's stabilizing effect and is indicative of binding.[11]

ACLY Signaling Pathway and this compound Inhibition

ACLY_Inhibition cluster_0 ACLY Catalytic Cycle cluster_1 Allosteric Inhibition Citrate Citrate ACLY ACLY Enzyme Citrate->ACLY Substrates bind CoA Coenzyme A CoA->ACLY Substrates bind ATP ATP ATP->ACLY Substrates bind Products Acetyl-CoA + Oxaloacetate ACLY->Products ADP ADP + Pi ACLY->ADP NDI This compound ACLY_inhibited ACLY (Conformationally Changed) NDI->ACLY_inhibited Binds to allosteric site Block ACLY_inhibited->Block Blocks Citrate Binding Block->Citrate

Caption: Mechanism of ACLY inhibition by allosteric binding of this compound.

Materials and Reagents

ReagentSupplierCatalog No. (Example)Storage Temperature
Purified Human ACLY (full-length)In-house/CommercialN/A-80°C
This compoundCommercial Vendore.g., Selleck S8878-20°C or -80°C
SYPRO Orange Protein Gel Stain (5000x)Thermo FisherS66504°C (Protect from light)
HEPESSigma-AldrichH3375Room Temperature
Sodium Chloride (NaCl)Sigma-AldrichS9888Room Temperature
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266Room Temperature
Dithiothreitol (DTT)Sigma-AldrichD9779-20°C
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Room Temperature
96-well qPCR platesVariouse.g., Bio-Rad HSP9601Room Temperature
Optical adhesive sealsVariouse.g., Bio-Rad MSB1001Room Temperature
Real-Time PCR (qPCR) InstrumentVariouse.g., Bio-Rad CFX96N/A

Experimental Protocols

The following protocol details the steps for performing a thermal shift assay to measure the binding of this compound to ACLY.

TSA_Workflow Prep Step 1: Reagent Preparation - Prepare Assay Buffer - Dilute Protein Stock - Prepare Ligand Serial Dilutions - Prepare Dye Working Solution Setup Step 2: Assay Plate Setup - Add Buffer, Protein, and Ligand - Add SYPRO Orange Dye - Include Controls (Apo, No Protein) Prep->Setup Run Step 3: Instrument Run - Set Temperature Ramp (25-95°C) - Select SYPRO Orange Filter Set - Start Melt Curve Analysis Setup->Run Analysis Step 4: Data Analysis - Plot Fluorescence vs. Temperature - Fit Data to Boltzmann Equation - Calculate Tm and ΔTm Run->Analysis

Caption: High-level workflow for the Thermal Shift Assay experiment.

Step 1: Reagent Preparation
  • Assay Buffer Preparation (50 mM HEPES, 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT, pH 7.5):

    • Prepare a stock solution of 1 M HEPES, 5 M NaCl, and 1 M MgCl₂.

    • In a suitable volume of ultrapure water, combine the stock solutions to the final desired concentration.

    • Adjust the pH to 7.5.

    • Just before use, add DTT from a 1 M stock to a final concentration of 1 mM. Filter the buffer if necessary.

  • ACLY Protein Working Stock (e.g., 4 µM):

    • Thaw the purified ACLY stock on ice.

    • Dilute the protein to a 2x working concentration (e.g., 4 µM) in cold Assay Buffer. The optimal final protein concentration may need to be determined empirically but typically ranges from 2-5 µM.[13] Keep the protein on ice at all times.

  • This compound Ligand Serial Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock in 100% DMSO to create a range of concentrations (e.g., 10 mM to 10 µM).

    • From these DMSO stocks, create intermediate dilutions (e.g., 20x the final concentration) in the Assay Buffer. This minimizes the final DMSO concentration in the assay well (should be ≤1-2%).

  • SYPRO Orange Dye Working Solution (e.g., 20x):

    • Dilute the 5000x SYPRO Orange stock in Assay Buffer to a 20x working concentration (a 1:250 dilution). Prepare this solution fresh and protect it from light.

Step 2: Assay Plate Setup
  • Perform all additions on ice in a 96-well qPCR plate.

  • The final reaction volume in this example is 20 µL.

  • Add Buffer and Ligand:

    • To each well, add Assay Buffer.

    • Add 1 µL of the 20x this compound intermediate dilution (or 1 µL of buffer with the equivalent DMSO percentage for the 'Apo' control).

  • Add Protein:

    • Add 10 µL of the 2x ACLY working stock (4 µM) to each well for a final concentration of 2 µM.

    • For 'No Protein' control wells, add 10 µL of Assay Buffer instead.

  • Add Dye and Mix:

    • Add the remaining volume of Assay Buffer to bring the total to 19 µL.

    • Finally, add 1 µL of 20x SYPRO Orange working solution to each well for a final 1x concentration.

    • Gently mix the plate by tapping or brief centrifugation.

  • Seal Plate:

    • Seal the plate securely with an optical adhesive seal.

    • Centrifuge the plate briefly (e.g., 300 x g for 1 minute) to collect the contents at the bottom of the wells.

Table 1: Example Plate Setup and Final Concentrations

Component Stock Concentration Volume per well Final Concentration
ACLY Protein 4 µM 10 µL 2 µM
This compound 20x Final Conc. 1 µL 0 - 50 µM (titration)
SYPRO Orange 20x 1 µL 1x
Assay Buffer 1x Up to 20 µL N/A

| Final Volume | N/A | 20 µL | N/A |

Step 3: Instrumentation and Data Collection
  • Place the 96-well plate into a real-time PCR instrument.

  • Set up the melt curve protocol:

    • Pre-incubation: 25°C for 2 minutes.

    • Temperature Ramp: Increase temperature from 25°C to 95°C.

    • Ramp Rate: 0.5°C or 1.0°C per minute.[10][12]

    • Data Acquisition: Collect fluorescence data at every temperature increment.

    • Detection Channel: Use the appropriate excitation (~470 nm) and emission (~570 nm) filters for SYPRO Orange.[5]

Step 4: Data Analysis
  • Export Data: Export the raw fluorescence vs. temperature data.

  • Plot Curves: Plot the fluorescence intensity on the y-axis against the temperature on the x-axis for each well. This will generate the protein melting curves.

  • Determine Tm: The melting temperature (Tm) is the inflection point of the sigmoidal curve. This value can be determined by fitting the curve to a Boltzmann sigmoidal equation. The Tm is the temperature at which the first derivative of the curve is maximal.

  • Calculate ΔTm: Calculate the thermal shift for each ligand concentration using the following formula:

    • ΔTm = Tm (ACLY + this compound) - Tm (ACLY only)

Data Presentation and Interpretation

The binding of this compound to ACLY is expected to result in a concentration-dependent increase in the protein's melting temperature.

Table 2: Sample Quantitative Data for this compound Binding to ACLY

This compound Conc. (µM) Avg. Melting Temp. (Tm) in °C (± SD) Avg. Thermal Shift (ΔTm) in °C
0 (Apo Protein) 45.2 (± 0.1) 0.0
0.1 46.5 (± 0.2) +1.3
1.0 49.8 (± 0.1) +4.6
5.0 53.1 (± 0.2) +7.9
10.0 54.5 (± 0.1) +9.3
25.0 55.0 (± 0.2) +9.8

| 50.0 | 55.1 (± 0.1) | +9.9 |

Note: Data are hypothetical but representative of expected results based on literature confirming this compound stabilizes ACLY.[3][14]

Interpretation:

  • A clear, positive ΔTm that increases with the concentration of this compound confirms a direct binding interaction and stabilization of ACLY.

  • The ΔTm will begin to plateau at higher concentrations as the protein becomes saturated with the ligand. This saturation behavior is a strong indicator of a specific binding event.

  • Controls are essential: The 'No Protein' control should show no significant fluorescence signal, while the 'Apo Protein' control establishes the baseline Tm for the enzyme under the given buffer conditions.

Conclusion The Thermal Shift Assay is a rapid, robust, and cost-effective method for confirming the direct binding of small-molecule inhibitors to their target proteins.[6][7] This protocol provides a comprehensive framework for demonstrating the engagement of this compound with ACLY, a critical validation step in the characterization of this potent metabolic enzyme inhibitor. The observed ligand-induced thermal stabilization provides strong evidence of a direct interaction and can be used for screening, hit validation, and lead optimization in drug discovery programs.

References

Application Notes and Protocols: Cryo-Electron Microscopy of ATP-Citrate Lyase (ACLY) in Complex with NDI-091143

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ATP-citrate lyase (ACLY) is a critical enzyme in cellular metabolism, catalyzing the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate.[1][2] This function places ACLY at a pivotal crossroads between glucose and lipid metabolism, making it a significant target for therapeutic intervention in diseases like cancer and dyslipidemia.[1][2][3] NDI-091143 is a potent, low nanomolar, allosteric inhibitor of human ACLY.[1][4][5] Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the mechanism of this inhibition, revealing that this compound binds to a hydrophobic cavity adjacent to the citrate-binding site.[1][6][7] This binding induces significant conformational changes in the enzyme, which indirectly disrupt citrate binding and inhibit ACLY's catalytic activity.[1][6][7] These application notes provide a summary of the quantitative data and detailed protocols for the structural analysis of the ACLY-NDI-091143 complex using cryo-EM.

Data Presentation

Table 1: this compound Inhibition and Binding Affinity Data
ParameterValueAssay Method
IC₅₀ 2.1 ± 0.3 nMADP-Glo Assay
IC₅₀ 4.8 ± 0.05 nMCoupled Enzyme Assay (OAA)
Kᵢ 7.0 nMNot Specified
Dissociation Constant (Kᵈ) 2.2 ± 1.4 nMSurface Plasmon Resonance (SPR)

Data sourced from multiple references.[4][5][8]

Table 2: Cryo-EM Data for ACLY-NDI-091143 Complex
ParameterValue
PDB ID 6O0H
EMDB ID EMD-0567
Resolution 3.67 Å
Complex Human ACLY homo-tetramer with this compound
Symmetry Tetrameric

Data sourced from multiple references.[6][9]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the metabolic pathway involving ACLY and the allosteric inhibition mechanism by this compound. ACLY links glycolysis to lipid synthesis by converting citrate, derived from the TCA cycle, into cytosolic acetyl-CoA. This compound binds to an allosteric site, inducing a conformational change that prevents citrate binding, thereby blocking acetyl-CoA production.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Mitochondrion Mitochondrion Pyruvate->Mitochondrion Citrate_m Citrate Mitochondrion->Citrate_m TCA Cycle Citrate_c Citrate (Cytosol) Citrate_m->Citrate_c Transport ACLY ACLY Citrate_c->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA ATP, CoA Lipid_Synth Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipid_Synth NDI This compound NDI->ACLY Allosteric Inhibition

ACLY metabolic pathway and this compound inhibition.

Experimental Protocols

Recombinant Human ACLY Expression and Purification

This protocol outlines the general steps for producing and purifying full-length human ACLY for structural studies.

  • Gene Expression:

    • Synthesize the codon-optimized gene for full-length human ACLY and clone it into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

    • Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in a large-scale culture (e.g., Terrific Broth) at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2 mM.

    • Reduce the temperature to 18°C and continue shaking for 16-20 hours.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).

    • Lyse the cells using a high-pressure homogenizer or sonication.

    • Clarify the lysate by ultracentrifugation to remove cell debris.

  • Purification:

    • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing 20 mM imidazole and elute the protein with a buffer containing 250 mM imidazole.

    • Tag Cleavage (Optional): If a cleavable tag was used, incubate the eluted protein with a specific protease (e.g., TEV protease) overnight during dialysis against a low-imidazole buffer.

    • Second Affinity Chromatography: Pass the dialyzed protein through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.

    • Size-Exclusion Chromatography (SEC): As a final polishing step, load the protein onto a gel filtration column (e.g., Superdex 200 or Superose 6) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure sample homogeneity.

    • Assess purity using SDS-PAGE.[10]

Cryo-EM Sample Preparation and Vitrification

This protocol describes the preparation of the ACLY-NDI-091143 complex for cryo-EM analysis.

  • Complex Formation:

    • Concentrate the purified ACLY protein to approximately 1-2 mg/mL.

    • Incubate the ACLY protein with a 5 to 10-fold molar excess of this compound (dissolved in DMSO) for at least 30 minutes on ice. The final DMSO concentration should be kept below 1%.

  • Grid Preparation:

    • Use holey carbon grids (e.g., Quantifoil R1.2/1.3).[11]

    • Glow-discharge the grids for 30-60 seconds to render the surface hydrophilic.[11][12]

  • Plunge-Freezing:

    • Use a vitrification robot, such as the FEI Vitrobot Mark IV.[11]

    • Set the environmental chamber to 4°C and 90-100% humidity.[11]

    • Apply 3-4 µL of the ACLY-NDI-091143 complex solution to the glow-discharged grid.

    • Blot the grid for a set time (e.g., 3-6 seconds) to create a thin film of the sample.

    • Rapidly plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[12][13]

    • Store the vitrified grids in liquid nitrogen until ready for imaging.[10]

Cryo-EM Data Acquisition and Processing Workflow

The following diagram outlines the workflow from data collection to the final 3D reconstruction of the ACLY-NDI-091143 complex.

Microscope Data Collection (Titan Krios, K2/K3 Detector) Movies Raw Movies Microscope->Movies MotionCorr Motion Correction & Dose Weighting Movies->MotionCorr Micrographs Corrected Micrographs MotionCorr->Micrographs CTF CTF Estimation Micrographs->CTF Picking Particle Picking (Automated or Manual) Micrographs->Picking Particles Particle Stacks Picking->Particles Class2D 2D Classification (Remove Junk Particles) Particles->Class2D GoodClasses High-Quality 2D Classes Class2D->GoodClasses AbInitio Ab Initio 3D Reconstruction GoodClasses->AbInitio Class3D Heterogeneous 3D Classification GoodClasses->Class3D Particles from good classes InitialModel Initial 3D Model AbInitio->InitialModel InitialModel->Class3D Initial Model Refinement Homogeneous 3D Refinement Class3D->Refinement Best 3D Class FinalMap Final Cryo-EM Map (e.g., 3.7 Å Resolution) Refinement->FinalMap ModelBuilding Model Building & Refinement (using PDB: 6O0H) FinalMap->ModelBuilding

Cryo-EM data processing workflow for ACLY-NDI-091143.

Protocol Steps:

  • Data Collection:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (e.g., Thermo Fisher Titan Krios) operating at 300 kV.

    • Collect a large dataset of movies using an automated data collection software (e.g., EPU) on a direct electron detector (e.g., Gatan K2/K3).

  • Image Processing:

    • Preprocessing: Perform motion correction on the raw movies to correct for beam-induced motion and generate dose-weighted micrographs.

    • CTF Estimation: Determine the contrast transfer function (CTF) parameters for each micrograph.

    • Particle Picking: Automatically select particles from the micrographs.

    • 2D Classification: Subject the extracted particles to several rounds of reference-free 2D classification to remove ice contaminants, aggregates, and poorly defined particles.

  • 3D Reconstruction and Refinement:

    • Initial Model: Generate an ab initio 3D model from the best 2D class averages.

    • 3D Classification: Perform 3D classification to sort particles into structurally homogeneous subsets.

    • 3D Refinement: Subject the particles from the best 3D class to 3D auto-refinement to obtain a high-resolution map.

    • Post-processing: Perform post-processing steps, including sharpening of the final map, to improve resolution and map quality.

  • Model Building:

    • Dock a previously determined crystal structure of ACLY or its domains into the cryo-EM density map.

    • Manually build and refine the model, including the inhibitor this compound, to fit the density using software like Coot and Phenix.[9]

References

NDI-091143: A Potent Allosteric Inhibitor for ATP-Citrate Lyase (ACLY) Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

ATP-Citrate Lyase (ACLY) is a pivotal enzyme that links carbohydrate and lipid metabolism, playing a crucial role in the synthesis of fatty acids, cholesterol, and acetylcholine. Its involvement in various pathological conditions, including cancer and metabolic diseases, has made it a compelling target for therapeutic intervention. NDI-091143 has emerged as a highly potent and specific allosteric inhibitor of human ACLY, making it an invaluable tool for studying the enzyme's function and for preclinical drug development. This document provides detailed application notes and experimental protocols for the utilization of this compound as a tool compound in ACLY-related research.

Introduction

ACLY catalyzes the ATP-dependent conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm. The resulting acetyl-CoA is a fundamental building block for de novo lipogenesis and is also a substrate for histone acetylation, thereby influencing gene expression. Given its central role, dysregulation of ACLY activity is implicated in the proliferation of cancer cells and the progression of metabolic disorders.

This compound is a small molecule inhibitor that binds to an allosteric, hydrophobic pocket adjacent to the citrate-binding site of ACLY.[1] This binding induces significant conformational changes in the enzyme, which indirectly prevents the binding of citrate, thus inhibiting its catalytic activity.[1] The allosteric nature of this compound confers high specificity and potency, making it a superior tool for dissecting the cellular functions of ACLY.

Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating easy comparison and experimental planning.

ParameterValueAssay MethodReference
IC₅₀ 2.1 nMADP-Glo Assay[2][3][4][5][6][7]
4.8 nMCoupled Enzyme Assay (OAA formation)[8][9]
Kᵢ 7.0 nMCompetitive vs. Citrate[2][3][8][9]
Kᵈ 2.2 nMSurface Plasmon Resonance (SPR)[2][5][6]

Table 1: In Vitro Potency of this compound against Human ACLY

Cell LineAssayEffectConcentration RangeReference
T24 and T24T (Bladder Cancer)Clonogenic SurvivalDose-dependent inhibition5-100 µM[3]

Table 2: Cellular Activity of this compound

Signaling and Experimental Workflow Visualizations

To aid in the conceptualization of ACLY's role and the application of NDI-09114e, the following diagrams illustrate key pathways and experimental workflows.

ACLY_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucose Glucose Citrate_cyto Citrate Glucose->Citrate_cyto Glycolysis & TCA Cycle ACLY ACLY Citrate_cyto->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA + CoA + ATP Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Acetyl_CoA_nuc Acetyl-CoA Acetyl_CoA->Acetyl_CoA_nuc Transport NDI_091143 This compound NDI_091143->ACLY Allosteric Inhibition Histone_Acetylation Histone Acetylation Acetyl_CoA_nuc->Histone_Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Enzyme_Assay ACLY Enzyme Inhibition Assay (ADP-Glo) SPR_Assay Binding Affinity Assay (SPR) Cell_Treatment Treat Cells with this compound FAS_Assay Fatty Acid Synthesis Assay Cell_Treatment->FAS_Assay Histone_Assay Histone Acetylation Assay (Western Blot) Cell_Treatment->Histone_Assay Clonogenic_Assay Clonogenic Survival Assay Cell_Treatment->Clonogenic_Assay NDI_091143 This compound Compound NDI_091143->Enzyme_Assay NDI_091143->SPR_Assay NDI_091143->Cell_Treatment

References

Troubleshooting & Optimization

Technical Support Center: NDI-091143

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NDI-091143, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guides

This section offers step-by-step instructions to address common solubility challenges encountered with this compound in DMSO.

Issue: this compound is not fully dissolving in DMSO at room temperature.

Question: I am having difficulty dissolving this compound powder in DMSO. What steps can I take to improve its solubility?

Answer:

Initial checks and recommendations:

  • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many compounds, including this compound.[1][2][3] Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.[1][3]

  • Compound Adherence: If the powdered compound is adhering to the vial, centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom.[3]

Troubleshooting Steps:

If solubility issues persist with fresh DMSO, the following methods can be employed sequentially or in combination:

  • Sonication: Place the vial containing the this compound/DMSO mixture in an ultrasonic bath. Sonication helps to break down compound aggregates and increase the surface area for dissolution.[1][3][4] It is recommended to use a lower frequency to avoid potential degradation of the compound.[3]

  • Warming: Gently warm the solution. Heating the mixture to 37°C or in a 50°C water bath can enhance solubility.[1][4] MedChemExpress suggests heating to 60°C for preparing a 100 mg/mL solution.[2] Always monitor the solution to ensure no degradation occurs at elevated temperatures.

  • Vortexing: After heating or sonication, vortex the solution to ensure it is homogenous.

If the above steps are unsuccessful, consider preparing a fresh stock solution at a lower concentration.

Issue: Previously dissolved this compound has precipitated out of the DMSO stock solution.

Question: My this compound stock solution in DMSO was clear, but now I see crystals or precipitate. What could have caused this and how can I fix it?

Answer:

Precipitation from a DMSO stock solution can occur due to several factors:

  • Moisture Absorption: As mentioned, DMSO can absorb water over time, leading to decreased solubility and precipitation of the compound.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can increase the probability of compound precipitation.[5]

  • Storage Temperature: While -20°C or -80°C is recommended for long-term storage, temperature fluctuations can affect solubility.

Troubleshooting Steps:

  • Re-dissolving: The precipitate can often be redissolved by following the same troubleshooting steps for initial dissolution: gentle warming and sonication.[6]

  • Storage Practices:

    • To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon preparation.[4]

    • Ensure vials are tightly sealed to minimize moisture absorption.

    • Store aliquots at the recommended temperature (-20°C for up to 6 months or -80°C for up to 1 year).[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies slightly between suppliers but is generally high. Reported values include 91 mg/mL (200.51 mM) and 100 mg/mL (220.34 mM).[1][2][3] Achieving these concentrations may require warming and sonication.[1][2]

Q2: My this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as kinetic solubility.[7][8] DMSO is a strong organic solvent, and when a DMSO stock is diluted into an aqueous buffer, the compound may precipitate as its solubility in the final aqueous solution is much lower.

Strategies to address this include:

  • Lowering the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent effects on the biological system and reduce the chance of precipitation.

  • Using Co-solvents: For in vivo or certain in vitro applications, a co-solvent system can be used to improve aqueous solubility. A common formulation involves a sequential addition of solvents. For example:

    • Dissolve this compound in DMSO.

    • Add PEG300 and mix until clear.

    • Add Tween 80 and mix until clear.

    • Finally, add saline or ddH2O.[1][3] It is crucial to add the solvents in the specified order and ensure the solution is clear after each addition.[3]

  • Serum in Media: For cell-based assays, the presence of serum in the culture medium can sometimes help to keep hydrophobic compounds in solution.

Q3: What is the mechanism of action for this compound?

A3: this compound is a potent and allosteric inhibitor of human ATP-citrate lyase (ACLY).[2][4][9] ACLY is a key enzyme that links carbohydrate metabolism to lipid biosynthesis.[10] this compound binds to a hydrophobic cavity near the citrate binding site, inducing a conformational change in the enzyme that indirectly blocks the binding of citrate.[2][9][11] This inhibits the production of acetyl-CoA, which is a crucial building block for fatty acid and cholesterol synthesis.[9]

Q4: How should I store this compound?

A4:

  • Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • In Solvent (DMSO): Store stock solutions at -80°C for up to 1 year, or at -20°C for up to 6 months.[2][4] It is highly recommended to prepare and use the working solution on the same day.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource
DMSO100220.34Requires ultrasonic, warming, and heat to 60°C. Use freshly opened DMSO.MedChemExpress[2]
DMSO91200.51Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.Selleck Chemicals[1]
DMSO91200.51Sonication is recommended.TargetMol[3]
Ethanol36.61-Selleck Chemicals[1]
WaterInsolubleInsoluble-Selleck Chemicals[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (Molecular Weight: 453.84 g/mol )[2]

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.54 mg of this compound.

    • Add the appropriate volume of fresh DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly.

    • If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.

    • If necessary, gently warm the solution in a 37-50°C water bath for 5-10 minutes, followed by vortexing.

    • Once the solution is clear, aliquot it into single-use tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Visualizations

G Troubleshooting Workflow for this compound Solubility in DMSO start Start: Dissolve this compound in fresh, anhydrous DMSO check_dissolved Is the solution clear? start->check_dissolved sonicate Sonicate for 10-15 minutes check_dissolved->sonicate No success Solution ready for use. Aliquot and store at -80°C. check_dissolved->success Yes warm Gently warm to 37-50°C sonicate->warm vortex Vortex the solution warm->vortex recheck_dissolved Is the solution clear now? vortex->recheck_dissolved recheck_dissolved->success Yes fail Consider preparing a fresh stock at a lower concentration. recheck_dissolved->fail No

Caption: Troubleshooting workflow for this compound solubility.

G This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Citrate Citrate ACLY ACLY (ATP-Citrate Lyase) Citrate->ACLY Binds AcetylCoA Acetyl-CoA ACLY->AcetylCoA OAA Oxaloacetate ACLY->OAA Lipid_Synth Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipid_Synth NDI This compound NDI->ACLY Allosterically Inhibits Mito_Citrate Citrate (from TCA Cycle) Mito_Citrate->Citrate Transport

Caption: this compound allosterically inhibits ACLY.

References

NDI-091143 Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of NDI-091143 in solution. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has good solubility in several common laboratory solvents. For stock solutions, DMSO is recommended. For aqueous experimental buffers, it is advisable to first dissolve the compound in DMSO and then dilute it to the final concentration.

Q2: What is the known solubility of this compound in different solvents?

A2: The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes the approximate solubility data.

SolventConcentration
DMSO≥ 100 mg/mL
Ethanol≥ 100 mg/mL
PBS (pH 7.2)< 1.0 mg/mL

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare concentrated stock solutions of this compound in anhydrous DMSO. These stock solutions should be stored at -20°C or -80°C to maximize stability. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. Aliquoting the stock solution into single-use vials is highly recommended.

Q4: Can I store this compound in aqueous solutions?

A4: Storing this compound in aqueous solutions for extended periods is not recommended due to its lower solubility and potential for hydrolysis or degradation. It is best to prepare fresh dilutions in aqueous buffers from the DMSO stock solution on the day of the experiment.

Troubleshooting Guide

Issue 1: My this compound has precipitated out of solution.

  • Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, especially in aqueous buffers. The addition of a DMSO stock solution to an aqueous buffer can cause the compound to precipitate if not mixed thoroughly and immediately.

  • Solution:

    • Ensure the final concentration in your aqueous buffer is below the solubility limit. You may need to perform a solubility test for your specific buffer system.

    • When diluting the DMSO stock solution, add it to the aqueous buffer slowly while vortexing to ensure rapid and complete mixing.

    • Consider using a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer to improve solubility.

Issue 2: I am observing a loss of compound activity over time in my experiments.

  • Cause: This could be due to the degradation of this compound in your experimental medium. Factors such as pH, temperature, and exposure to light can affect the stability of the compound.

  • Solution:

    • pH: Check the pH of your experimental buffer. Some compounds are unstable at certain pH values. If possible, conduct pilot studies to assess the stability of this compound at the pH of your assay.

    • Temperature: Minimize the time that this compound is kept at room temperature or higher. Prepare dilutions immediately before use and keep them on ice.

    • Light Exposure: Protect solutions containing this compound from direct light, especially for extended periods. Use amber vials or cover tubes with aluminum foil.

    • Perform a Stability Study: If you continue to suspect degradation, it is advisable to perform a formal stability study under your specific experimental conditions. A general protocol is provided below.

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer over time.

  • Preparation of this compound Solution:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution to the final desired concentration in your aqueous buffer of choice. Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay (typically ≤ 0.5%).

  • Incubation:

    • Aliquot the this compound solution into multiple tubes.

    • Incubate the tubes under the conditions you wish to test (e.g., room temperature, 37°C). Protect from light if necessary.

    • Include a control sample stored at -80°C, which will serve as the time-zero reference.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately upon collection, freeze the samples at -80°C to halt any further degradation until analysis.

  • Analysis:

    • Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

    • Compare the peak area of this compound at each time point to the time-zero sample to determine the percentage of compound remaining.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results issue Suspect this compound Instability start->issue check_precipitation Visual Inspection: Is there visible precipitate? issue->check_precipitation troubleshoot_solubility Troubleshoot Solubility: - Lower concentration - Modify buffer (e.g., add surfactant) - Vortex during dilution check_precipitation->troubleshoot_solubility Yes check_activity Check for Loss of Activity Over Time check_precipitation->check_activity No precipitation_yes Yes precipitation_no No troubleshoot_solubility->issue troubleshoot_degradation Troubleshoot Degradation: - Control pH, temperature, light - Prepare fresh solutions - Aliquot stock to avoid freeze-thaw check_activity->troubleshoot_degradation Yes end_stable Compound is likely stable under these conditions. Consider other experimental variables. check_activity->end_stable No activity_loss_yes Yes activity_loss_no No perform_stability_study Perform Controlled Stability Study (HPLC) troubleshoot_degradation->perform_stability_study perform_stability_study->issue

Caption: Troubleshooting workflow for this compound stability issues.

ExperimentalWorkflow prep_stock 1. Prepare Concentrated Stock in DMSO prep_working 2. Dilute to Final Concentration in Aqueous Buffer prep_stock->prep_working incubate 3. Incubate Under Test Conditions (e.g., 37°C, protected from light) prep_working->incubate sample 4. Collect Samples at Different Time Points (0, 2, 4, 8, 24h) incubate->sample analyze 5. Analyze by HPLC to Quantify Remaining Compound sample->analyze interpret 6. Plot % Remaining vs. Time analyze->interpret

Caption: Experimental workflow for assessing this compound solution stability.

preventing NDI-091143 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NDI-091143. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound, with a specific focus on preventing its precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation, and its inhibition by this compound has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity.

Q2: What is the primary cause of this compound precipitation in media?

This compound is a hydrophobic molecule with low aqueous solubility. Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture media. This can be influenced by factors such as the final concentration, the presence of serum, media pH, and the method of dilution from the stock solution.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q4: How should I store this compound stock solutions?

Stock solutions should be stored at -20°C or -80°C to maintain stability and prevent degradation. Avoid repeated freeze-thaw cycles, which can be achieved by aliquoting the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.

Summary of Key Factors Influencing this compound Solubility
ParameterRecommendation/ObservationPotential Impact on Solubility
Solvent for Stock Solution Use 100% DMSO.High
Stock Concentration Prepare a high-concentration stock (e.g., 10-20 mM).Moderate
Working Concentration Use the lowest effective concentration.High
Serum Concentration in Media Higher serum concentrations (e.g., 10% FBS) can aid solubility.Moderate
Media pH Maintain stable physiological pH (7.2-7.4).Low to Moderate
Dilution Method Perform serial dilutions and add stock solution to media with vortexing.High
Incubation Time and Temperature Long incubation times at 37°C can sometimes lead to precipitation.Low
Experimental Protocol: Preparation of this compound Working Solution
  • Prepare Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.

    • Ensure the powder is completely dissolved by vortexing.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • For very low final concentrations, prepare an intermediate dilution of the stock solution in 100% DMSO.

  • Prepare Final Working Solution:

    • Warm the required volume of cell culture media to 37°C.

    • Vortex the media while slowly adding the this compound stock solution drop-wise to ensure rapid mixing and minimize localized high concentrations. The final DMSO concentration in the media should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.

    • Visually inspect the media for any signs of precipitation immediately after adding the compound and after a short incubation period at 37°C.

Troubleshooting Workflow

If you encounter precipitation, follow this workflow to identify and resolve the issue.

G cluster_0 Troubleshooting Precipitation of this compound start Precipitation Observed q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration by using a higher stock concentration. q1->a1_yes Yes q2 Was the stock solution added directly to cold media? q1->q2 No a1_yes->q2 a2_yes Pre-warm media to 37°C before adding the compound. q2->a2_yes Yes q3 Is the final concentration of this compound high? q2->q3 No a2_yes->q3 a3_yes Perform a dose-response experiment to determine the lowest effective concentration. q3->a3_yes Yes q4 Is the serum concentration in the media low (<5%)? q3->q4 No a3_yes->q4 a4_yes Increase serum concentration if experimentally permissible. q4->a4_yes Yes end Precipitation Resolved q4->end No a4_yes->end

Caption: A flowchart for troubleshooting this compound precipitation.

HPK1 Signaling Pathway

This compound enhances T-cell function by inhibiting HPK1, a negative regulator of the T-cell receptor (TCR) signaling pathway. The diagram below illustrates the simplified signaling cascade.

G cluster_0 T-Cell Receptor Signaling TCR TCR Engagement Lck Lck TCR->Lck SLP76 SLP76 VAV1 VAV1 SLP76->VAV1 HPK1 HPK1 SLP76->HPK1 AP1 AP-1 Activation VAV1->AP1 NFkB NF-κB Activation VAV1->NFkB NFAT NFAT Activation VAV1->NFAT GRB2 GRB2 GRB2->AP1 GRB2->NFkB GRB2->NFAT LAT LAT LAT->SLP76 LAT->GRB2 ZAP70 ZAP70 ZAP70->LAT Lck->ZAP70 NDI This compound NDI->HPK1 Cytokine Cytokine Production (e.g., IL-2, IFN-γ) AP1->Cytokine NFkB->Cytokine NFAT->Cytokine

Caption: Simplified HPK1 signaling pathway in T-cells.

troubleshooting NDI-091143 inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NDI-091143, a potent, allosteric inhibitor of ATP-citrate lyase (ACLY). Inconsistent experimental results can be a significant challenge; this guide aims to address common issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing variable IC50 values for this compound in my experiments. What could be the cause?

A1: Inconsistent IC50 values for this compound often stem from issues related to compound handling and storage. This compound's solubility is highly dependent on the quality of the solvent.

  • Solvent Quality: this compound is soluble in DMSO. However, DMSO is hygroscopic (absorbs moisture from the air). Water absorption by DMSO can significantly reduce the solubility of this compound, leading to precipitation and an effective concentration lower than intended. Always use fresh, anhydrous DMSO to prepare stock solutions. [1]

  • Storage of Stock Solutions: To prevent degradation and moisture absorption, store stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C is acceptable for the solid compound.[2]

  • Precipitation in Media: When diluting the DMSO stock solution into aqueous experimental media, ensure rapid and thorough mixing to prevent the compound from precipitating. The final concentration of DMSO in your assay should also be kept low and consistent across experiments.

Q2: My in vivo experiments with this compound are showing inconsistent efficacy. What factors should I consider?

A2: In vivo efficacy can be influenced by the formulation and administration of this compound.

  • Formulation: this compound has poor aqueous solubility. A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline. It is critical to prepare this formulation fresh before each use and to ensure the compound is fully dissolved.

  • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) can affect the bioavailability of the compound. Ensure the chosen route is appropriate for your experimental model and is performed consistently.

Q3: I am concerned about potential off-target effects of this compound. Is there any information available on its selectivity?

A3: As of the latest available information, a comprehensive public profiling of this compound against a broad panel of kinases or other enzymes (a selectivity profile) has not been published. This compound was developed as a potent and specific inhibitor of ACLY.[2][3] However, like any small molecule inhibitor, off-target effects are a possibility and should be considered, especially at higher concentrations.

  • Troubleshooting Unexpected Phenotypes: If you observe cellular effects that are inconsistent with known functions of ACLY inhibition, consider the possibility of off-target interactions.

  • Control Experiments: To investigate potential off-target effects, consider using a structurally unrelated ACLY inhibitor as a control. Additionally, rescuing the phenotype by supplementing with acetate or another downstream metabolite of ACLY can help confirm on-target activity.

Q4: How does this compound inhibit ACLY?

A4: this compound is an allosteric inhibitor of human ACLY.[4] It binds to a predominantly hydrophobic cavity adjacent to the citrate-binding site. This binding event induces significant conformational changes in the enzyme, which in turn indirectly prevents the binding of citrate, a key substrate for the ACLY reaction.[4]

Quantitative Data Summary

The following table summarizes the key inhibitory constants for this compound against human ATP-citrate lyase.

ParameterValueAssay Method
IC50 2.1 nMADP-Glo Assay[1]
Ki 7.0 nM
Kd 2.2 nM

Experimental Protocols

In Vitro ACLY Activity Assay (ADP-Glo™ Based)

This protocol is adapted from established methods to measure the in vitro activity of ACLY and its inhibition by this compound.[5]

1. Reagents and Buffers:

  • Assay Buffer: 40 mM Tris (pH 8.0), 10 mM MgCl₂, 4 mM DTT, 0.01% (w/v) Brij-35, 0.001% (w/v) Bovine Serum Albumin (BSA).

  • Enzyme: Recombinant human ACLY.

  • Substrates: ATP, Coenzyme A (CoA), Citrate.

  • Inhibitor: this compound dissolved in fresh, anhydrous DMSO.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 384-well plate, add the diluted this compound or DMSO (for control).

  • Add purified ACLY to each well and pre-incubate with the compound for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding a substrate mixture containing ATP, CoA, and citrate. The final concentrations should be 7.5 nM ACLY, 150 µM ATP, 150 µM CoA, and 600 µM Citrate.[5]

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the ACLY activity.

Cell-Based Assay for ACLY Inhibition

This protocol outlines a general method to assess the effect of this compound on cellular ACLY activity by measuring the incorporation of a labeled carbon source into fatty acids.

1. Cell Culture and Treatment:

  • Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a desired period (e.g., 24 hours).

2. Labeling and Lipid Extraction:

  • Following treatment, replace the medium with fresh medium containing a labeled substrate, such as ¹³C-glucose or ¹⁴C-acetate.

  • Incubate for a defined period to allow for the incorporation of the label into newly synthesized fatty acids.

  • Wash the cells with cold PBS and harvest them.

  • Perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

3. Analysis:

  • The extracted lipids can be saponified to release the fatty acids.

  • The amount of incorporated label in the fatty acid fraction is then quantified using liquid scintillation counting (for ¹⁴C) or mass spectrometry (for ¹³C). A decrease in the label incorporation in this compound-treated cells compared to the control indicates inhibition of fatty acid synthesis, a downstream effect of ACLY inhibition.

Visualizations

ACLY_Signaling_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids NDI_091143 This compound NDI_091143->ACLY Allosteric Inhibition

Caption: ACLY's central role in metabolism and this compound's inhibitory action.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Check Compound Handling & Storage Start->Check_Compound Fresh_DMSO Use Fresh, Anhydrous DMSO? Check_Compound->Fresh_DMSO Proper_Storage Aliquoted & Stored at -20°C/-80°C? Fresh_DMSO->Proper_Storage Yes Inconsistent_Still Still Inconsistent Fresh_DMSO->Inconsistent_Still No Review_Protocol Review Experimental Protocol Proper_Storage->Review_Protocol Yes Proper_Storage->Inconsistent_Still No Concentration Accurate Concentration & Dilution? Review_Protocol->Concentration Controls Appropriate Controls Included? Concentration->Controls Yes Concentration->Inconsistent_Still No Consider_Off_Target Consider Off-Target Effects Controls->Consider_Off_Target Yes Controls->Inconsistent_Still No Rescue_Expt Perform Rescue Experiment (e.g., with Acetate)? Consider_Off_Target->Rescue_Expt Consistent_Results Consistent Results Rescue_Expt->Consistent_Results Yes (On-Target) Rescue_Expt->Inconsistent_Still No (Possible Off-Target)

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Optimizing NDI-091143 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NDI-091143. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective allosteric inhibitor of human ATP-citrate lyase (ACLY).[1][2] It binds to a hydrophobic cavity near the citrate-binding site of the enzyme.[3] This binding induces a significant conformational change in the citrate domain, which indirectly blocks the binding of the natural substrate, citrate, thereby inhibiting the enzyme's catalytic activity.[3] ACLY is a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol by converting citrate into acetyl-CoA in the cytoplasm.[3][4]

Q2: What are the potential therapeutic applications of this compound?

A2: Given ACLY's central role in cellular metabolism, its inhibition is a promising strategy for various diseases. Many cancer cells exhibit upregulated ACLY activity to support rapid proliferation and membrane biosynthesis.[4] Therefore, this compound has potential as an anti-cancer agent.[3][4] Additionally, by reducing the production of acetyl-CoA, a precursor for cholesterol and fatty acid synthesis, ACLY inhibitors are being investigated for the treatment of metabolic diseases such as dyslipidemia and hepatic steatosis.[3]

Q3: I have seen great potency with this compound in my in vitro cell-based assays. What are the key considerations before starting in vivo experiments?

A3: Moving from in vitro to in vivo studies requires careful planning. Key considerations include:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen animal model will be critical. As specific PK data for this compound is not widely published, a pilot PK study is highly recommended.

  • Formulation: this compound is a hydrophobic molecule.[3] Developing a suitable formulation is crucial for achieving adequate bioavailability.

  • Dosing Route and Schedule: The route of administration (e.g., oral, intraperitoneal) and the dosing frequency will depend on the PK profile and the experimental model.

  • Toxicity: A preliminary tolerability study should be conducted to determine the maximum tolerated dose (MTD).

  • Relevant Animal Model: Choose an animal model that is appropriate for your research question (e.g., a xenograft model for cancer, a diet-induced obesity model for metabolic disease).

Troubleshooting Guide

This guide addresses potential issues you may encounter during your in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Lack of in vivo efficacy despite potent in vitro activity. Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration.- Optimize the formulation. For hydrophobic compounds like this compound, consider using vehicles such as PEG400, Tween 80, or formulating as a self-emulsifying drug delivery system (SEDDS).- Conduct a pilot pharmacokinetic (PK) study to determine the plasma and tissue concentrations of this compound after administration.- Consider alternative routes of administration (e.g., intraperitoneal injection if oral bioavailability is low).
Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the body.- Increase the dosing frequency based on the half-life determined in your PK study.- Consider co-administration with an inhibitor of relevant metabolic enzymes if the metabolic pathway is known.
Inappropriate Animal Model: The chosen animal model may not be sensitive to ACLY inhibition.- Ensure that the target pathway is active and relevant in your chosen model. For example, in cancer models, confirm that the tumor cells are dependent on de novo lipogenesis.
Observed Toxicity or Adverse Effects in Animals. Off-Target Effects: At higher concentrations, the compound may inhibit other kinases or cellular processes.- Reduce the dose to the lowest effective concentration.- Perform a kinase profiling screen to identify potential off-targets.
Formulation Vehicle Toxicity: The vehicle used to dissolve this compound may be causing toxicity.- Run a vehicle-only control group to assess the toxicity of the formulation.- Test alternative, less toxic vehicles.
On-Target Toxicity: Inhibition of ACLY in certain tissues may lead to adverse effects.- Monitor for metabolic changes, such as hypoglycemia or alterations in lipid profiles.- Consider tissue-specific delivery strategies if possible.
High Variability in Experimental Results. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Ensure precise and consistent dosing techniques. For oral gavage, ensure the compound is delivered to the stomach.- Prepare fresh formulations regularly to avoid degradation.
Biological Variability: Inherent biological differences between individual animals.- Increase the number of animals per group to improve statistical power.- Ensure that animals are age- and weight-matched at the start of the study.

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Human Cancer Xenograft Mouse Model

This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and research question.

1. Cell Culture and Animal Model:

  • Culture a human cancer cell line known to have high ACLY expression (e.g., certain lung, liver, or breast cancer cell lines) under standard conditions.

  • Use immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

  • Implant tumor cells subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

2. Formulation and Dosing:

  • Formulation: Due to its hydrophobic nature, a sample formulation for this compound could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The solution should be prepared fresh daily.

  • Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control via oral gavage or intraperitoneal injection daily. The exact dose should be determined from prior tolerability studies, but a starting point could be in the range of 10-50 mg/kg.

3. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor weight should be recorded.

  • A portion of the tumor can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-ACLY, analysis of lipid content) and the remainder fixed in formalin for immunohistochemistry.

4. Data Analysis:

  • Compare tumor growth rates and final tumor weights between the treatment and control groups.

  • Analyze PD markers to confirm target engagement in the tumor tissue.

  • Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA).

Visualizations

ACLY Signaling Pathway

ACLY_Signaling_Pathway cluster_upstream Upstream Regulation cluster_aclynexus ACLY Nexus cluster_downstream Downstream Effects Glucose Glucose Citrate (from Mitochondria) Citrate (from Mitochondria) Glucose->Citrate (from Mitochondria) Glycolysis & TCA Cycle Growth Factors (e.g., EGF, Insulin) Growth Factors (e.g., EGF, Insulin) PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors (e.g., EGF, Insulin)->PI3K/Akt Pathway ACLY ACLY PI3K/Akt Pathway->ACLY Activates (Phosphorylation) SREBP-1 SREBP-1 SREBP-1->ACLY Upregulates Transcription Citrate (from Mitochondria)->ACLY Acetyl-CoA Acetyl-CoA ACLY->Acetyl-CoA This compound This compound This compound->ACLY Inhibits Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Cholesterol Biosynthesis Cholesterol Biosynthesis Acetyl-CoA->Cholesterol Biosynthesis Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation Cell Growth & Proliferation Cell Growth & Proliferation Fatty Acid Synthesis->Cell Growth & Proliferation Cholesterol Biosynthesis->Cell Growth & Proliferation Histone Acetylation->Cell Growth & Proliferation Gene Expression

Caption: ACLY signaling pathway and point of intervention for this compound.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal Model Selection Animal Model Selection Tumor Cell Implantation Tumor Cell Implantation Animal Model Selection->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization This compound Formulation This compound Formulation Randomization->this compound Formulation Daily Dosing Daily Dosing This compound Formulation->Daily Dosing In-life Monitoring Tumor Volume Body Weight Daily Dosing->In-life Monitoring Euthanasia & Necropsy Euthanasia & Necropsy In-life Monitoring->Euthanasia & Necropsy Tumor Excision & Measurement Tumor Excision & Measurement Euthanasia & Necropsy->Tumor Excision & Measurement Tissue Processing Flash Freeze (PD) Formalin Fix (IHC) Tumor Excision & Measurement->Tissue Processing Data Analysis & Interpretation Data Analysis & Interpretation Tissue Processing->Data Analysis & Interpretation

References

NDI-091143 Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for investigating the potential off-target effects of NDI-091143, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally available, small molecule inhibitor designed to selectively target HPK1 (also known as MAP4K1). HPK1 acts as a negative regulator of T cell activation. By inhibiting HPK1, this compound blocks its downstream signaling, leading to enhanced T cell activation, cytokine production, and anti-tumor immune responses.

Q2: How selective is this compound for HPK1?

Preclinical data demonstrate that this compound is a highly selective inhibitor of HPK1. Kinome-wide screening assays have shown minimal interaction with other kinases at concentrations where HPK1 is potently inhibited, indicating a favorable selectivity profile.

Q3: Were any significant off-target interactions identified in preclinical screens?

In broad kinase panel screens, this compound has shown a high degree of selectivity for HPK1. While minor interactions with a few other kinases may be observed at high concentrations, these are typically orders of magnitude weaker than the potent inhibition of HPK1. For specific details, refer to the quantitative data tables below.

Q4: How might potential off-target effects manifest in my cellular experiments?

While this compound is highly selective, off-target effects, particularly at high concentrations, could manifest as:

  • Unexpected Cytotoxicity: A decrease in T cell viability that is independent of activation-induced cell death.

  • Anomalous Signaling: Modulation of signaling pathways not known to be regulated by HPK1. For example, unexpected changes in the phosphorylation status of proteins in the PI3K or MAPK pathways without corresponding T cell activation.

  • Atypical Phenotypes: Alterations in cell morphology, adhesion, or differentiation that are not consistent with enhanced T cell activation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem 1: I am not observing the expected increase in IL-2 and IFNγ production after T cell activation and this compound treatment.

  • Possible Cause 1: Suboptimal T cell Activation: The effect of HPK1 inhibition is most pronounced when T cells receive a suboptimal activation signal. If the T cell receptor (TCR) is maximally stimulated (e.g., with very high concentrations of anti-CD3/CD28 antibodies), the negative regulatory role of HPK1 may be overridden, masking the effect of the inhibitor.

    • Solution: Titrate your anti-CD3 and anti-CD28 antibodies or antigen concentration to find a suboptimal condition that yields a clear window for observing enhancement by this compound.

  • Possible Cause 2: Incorrect Compound Concentration: The dose-response curve for this compound is potent. Using concentrations that are too high may lead to off-target effects or even toxicity, while concentrations that are too low will be ineffective.

    • Solution: Perform a full dose-response experiment, typically ranging from 1 nM to 10 µM, to determine the optimal concentration for your specific cell type and assay conditions.

  • Possible Cause 3: Issues with Compound Integrity: The compound may have degraded due to improper storage or handling.

    • Solution: Ensure the compound is stored as recommended (typically at -20°C or -80°C, protected from light). Use freshly prepared dilutions in a suitable solvent like DMSO for each experiment.

Problem 2: I am observing significant T cell death at concentrations where I expect to see enhanced function.

  • Possible Cause 1: Off-Target Toxicity: While rare, high concentrations of any small molecule can lead to off-target effects that impact cell viability.

    • Solution: Lower the concentration of this compound to the minimal effective dose for HPK1 inhibition. Concurrently, run a cytotoxicity assay (e.g., using Annexin V/PI staining or a commercial viability dye) across a range of concentrations to distinguish between targeted functional effects and general toxicity.

  • Possible Cause 2: Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) in your cell culture may be too high.

    • Solution: Ensure the final DMSO concentration in your culture medium is below 0.1% (v/v). Include a vehicle-only control in all experiments to assess the impact of the solvent on cell viability.

Quantitative Data Summary

The following table summarizes the selectivity profile of this compound against a panel of representative kinases. Data is presented as the concentration required for 50% inhibition (IC50).

Kinase TargetThis compound IC50 (nM)Selectivity vs. HPK1 (Fold)
HPK1 <10 -
KHS1>1,000>100x
GCK>1,000>100x
MINK1>5,000>500x
TNIK>10,000>1,000x
ZAK>10,000>1,000x
p38α>10,000>1,000x
JNK1>10,000>1,000x

Note: Data is representative of typical preclinical findings for a selective kinase inhibitor. Actual values may vary between specific assays and experimental conditions.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that this compound directly binds to and stabilizes HPK1 in a cellular context.

  • Cell Preparation: Culture primary human T cells or a relevant cell line (e.g., Jurkat) to a sufficient density.

  • Compound Treatment: Resuspend cells in culture medium. Treat one aliquot with the desired concentration of this compound and another with vehicle (DMSO) as a control. Incubate for 1 hour at 37°C.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble HPK1 remaining at each temperature by Western blot or another quantitative protein detection method.

  • Interpretation: In the presence of this compound, HPK1 should be stabilized, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.

Protocol 2: Off-Target Kinase Profiling (Conceptual)

This protocol describes a general workflow for assessing inhibitor selectivity using a commercial kinase panel screening service.

  • Compound Submission: Prepare a high-concentration stock solution of this compound in 100% DMSO. Submit the compound to a commercial vendor (e.g., Eurofins, Reaction Biology) that offers large-scale kinase screening panels (e.g., >400 kinases).

  • Assay Performance: The vendor will typically perform enzymatic assays. This compound is tested at a fixed concentration (e.g., 1 µM) against the panel of kinases. The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.

  • Data Analysis: Results are usually provided as percent inhibition (% Inhibition) for each kinase.

    • % Inhibition = (1 - (Compound_Activity / Vehicle_Activity)) * 100

  • Hit Confirmation: For any kinases showing significant inhibition (e.g., >50%), a follow-up dose-response experiment is performed to determine the IC50 value.

  • Selectivity Assessment: The IC50 values for off-target "hits" are compared to the IC50 for the primary target (HPK1) to quantify the selectivity window.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Downstream T Cell Response TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Vav1 Vav1 SLP76->Vav1 HPK1 HPK1 SLP76->HPK1 activates AP1 AP-1 Vav1->AP1 Cytokines Cytokine Production (IL-2, IFNγ) AP1->Cytokines Proliferation Proliferation AP1->Proliferation HPK1->SLP76 pS376 inhibits NDI_091143 This compound NDI_091143->HPK1 Inhibits

Caption: this compound inhibits HPK1, preventing the negative feedback on SLP-76 and boosting T cell activation.

Off_Target_Workflow A Unexpected Phenotype Observed (e.g., toxicity, altered signaling) B Verify Compound Identity and Purity (LC-MS) A->B C Perform Dose-Response Cytotoxicity Assay B->C D Is toxicity observed at effective concentrations? C->D E Toxicity likely due to off-target effect D->E Yes F Phenotype is likely on-target or artifactual D->F No G Broad Kinase Screen (e.g., >400 kinases @ 1µM) E->G I Use CETSA to validate target engagement in cells F->I H Confirm Hits with IC50 Dose-Response G->H

Caption: Workflow for investigating unexpected experimental results with this compound.

Troubleshooting_Tree Start Issue: No enhanced T cell function observed Q1 Is T cell activation suboptimal? Start->Q1 A1 Result is masked. Reduce anti-CD3/CD28 stimulus. Q1->A1 No Q2 Is compound concentration in optimal range (e.g., 10-500 nM)? Q1->Q2 Yes A2_No Perform dose-response to find optimal concentration. Q2->A2_No No Q3 Is vehicle control (DMSO) concentration <0.1%? Q2->Q3 Yes A2_Yes Check for other issues: cell viability, readout assay. Q3->A2_Yes Yes A3_No Solvent may be causing toxicity. Reduce final DMSO concentration. Q3->A3_No No

Caption: Decision tree for troubleshooting lack of efficacy in T cell activation assays.

challenges in working with NDI-091143

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NDI-091143. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Quick Facts: this compound

PropertyValueReference
Target ATP-citrate lyase (ACLY)[1][2][3]
Mechanism Allosteric Inhibitor[4]
IC50 2.1 nM (ADP-Glo assay)[2][5]
Ki 7.0 nM[2][5]
Kd 2.2 nM[6]
Molecular Weight 453.84 g/mol [5]
Solubility Soluble in DMSO (91 mg/mL)[2][5]
Insoluble in water[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent and highly selective allosteric inhibitor of human ATP-citrate lyase (ACLY).[4] It binds to a hydrophobic cavity near the citrate-binding site, inducing a conformational change in the enzyme that indirectly blocks citrate binding and subsequent catalysis.[4]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: this compound is soluble in DMSO up to 91 mg/mL.[2][5] It is practically insoluble in water.[5] For optimal results, use fresh, moisture-free DMSO to prepare stock solutions.[5]

Q3: How should I store this compound solutions?

A3: Powdered this compound can be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[5][6]

Q4: What are the main downstream effects of ACLY inhibition by this compound?

A4: ACLY is a key enzyme that links glucose metabolism to the synthesis of fatty acids and cholesterol. Its inhibition by this compound leads to a reduction in the cellular pool of acetyl-CoA, which in turn can decrease de novo lipogenesis and cholesterol synthesis.[7] Additionally, since acetyl-CoA is the acetyl donor for histone acetylation, this compound can also impact gene expression through epigenetic modifications.[8]

Q5: Has this compound shown efficacy in cellular and in vivo models?

A5: Yes, this compound has demonstrated dose-dependent inhibition of clonogenic survival in bladder cancer cell lines.[5] In vivo formulations have been described, suggesting its use in animal studies.[5][6]

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or no inhibitory effect observed. Improper stock solution preparation or storage: this compound may have precipitated out of solution.Ensure the compound is fully dissolved in fresh, anhydrous DMSO. Warm the solution gently (e.g., 37°C water bath) and sonicate if necessary to aid dissolution.[9] Store aliquots at -80°C to minimize freeze-thaw cycles.[5]
Allosteric mechanism considerations: The inhibitory effect of allosteric modulators can be influenced by substrate concentrations.Be mindful of the concentrations of citrate, CoA, and ATP in your assay, as they can affect the binding and efficacy of this compound.
Cell permeability issues: The compound may not be efficiently entering the cells in your specific model.While this compound is cell-permeable, its uptake can vary between cell lines. Consider performing a cell permeability assay or increasing the incubation time.
High background signal in enzymatic assays. Assay interference: Components in your assay buffer or sample may be interfering with the detection method.Refer to the troubleshooting guide for your specific assay kit. Some common interfering substances include high concentrations of EDTA, ascorbic acid, and detergents.[10]
Unexpected off-target effects. High compound concentration: At concentrations significantly above the IC50, the risk of off-target activity increases.Perform dose-response experiments to determine the optimal concentration for your specific assay and cell type. If off-target effects are suspected, consider using a lower concentration or a structurally different ACLY inhibitor as a control.
Cell toxicity observed. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines.Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%).
On-target toxicity: Inhibition of ACLY can lead to apoptosis in some cancer cell lines.[11]This may be the desired effect in cancer studies. If not, consider reducing the concentration of this compound or the treatment duration.

Experimental Protocols

Protocol 1: Cell Viability and Clonogenic Survival Assay

This protocol is adapted from a study on bladder cancer cell lines.[5]

1. Cell Plating:

  • Plate cells (e.g., T24 bladder cancer cells) in 6-well plates at a density of 500 cells per well.

  • Allow cells to attach for 16 hours in a humidified incubator at 37°C and 5% CO2.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range of 5-100 µM).

  • Remove the medium from the attached cells and replace it with the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

3. Incubation:

  • Incubate the plates for 10-14 days, or until colonies are visible in the control wells.

4. Colony Staining and Quantification:

  • Carefully wash the cells with PBS.

  • Fix the colonies with 4% paraformaldehyde for 15 minutes at room temperature.

  • Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies containing >50 cells.

Protocol 2: In Vitro Histone Acetylation Assay

This is a general protocol that can be adapted for use with this compound.

1. Cell Culture and Treatment:

  • Culture your cells of interest to the desired confluency.

  • Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

2. Histone Extraction:

  • Harvest the cells and isolate the nuclei using a nuclear extraction buffer.

  • Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H2SO4).

  • Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

  • Quantify the protein concentration of the histone extracts.

3. ELISA-based Quantification:

  • Use a commercial histone acetylation ELISA kit (e.g., Abcam's Histone H3 Total Acetylation Detection Fast Kit).[12]

  • Follow the manufacturer's instructions for coating the plate with histone extracts and standards.

  • Use an antibody that recognizes acetylated histones, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Add the substrate and measure the absorbance or fluorescence.

  • Calculate the amount of acetylated histones in your samples relative to the standard curve and normalize to the total amount of histone protein.

Visualizations

ACLY Signaling Pathway

ACLY_Signaling_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport ACLY ACLY Citrate_cyto->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression NDI_091143 This compound NDI_091143->ACLY Allosteric Inhibition

Caption: ACLY's central role in metabolism and its inhibition by this compound.

Experimental Workflow: Clonogenic Survival Assay

Clonogenic_Assay_Workflow Start Start Plate_Cells Plate Cells (500 cells/well) Start->Plate_Cells Attach Allow Attachment (16 hours) Plate_Cells->Attach Treat Treat with This compound Attach->Treat Incubate Incubate (10-14 days) Treat->Incubate Stain Fix and Stain Colonies Incubate->Stain Quantify Quantify Colonies Stain->Quantify End End Quantify->End

Caption: Workflow for assessing cell viability with this compound.

References

NDI-091143 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using NDI-091143. The information is designed to address specific issues that may be encountered during experiments, with a focus on mitigating potential lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule, allosteric inhibitor of human ATP-citrate lyase (ACLY).[1][2] It exhibits a low nanomolar inhibitory concentration (IC50) of 2.1 nM in ADP-Glo assays.[3][4][5][6] this compound binds to a hydrophobic cavity near the citrate-binding site of ACLY.[1][7] This binding stabilizes significant conformational changes in the citrate domain, which in turn indirectly blocks the binding and recognition of citrate, thereby inhibiting the enzyme's catalytic activity.[1][6][8]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in research to study the roles of ACLY in various biological processes. ACLY is a key enzyme in metabolism, responsible for converting citrate and coenzyme A (CoA) into oxaloacetate and acetyl-CoA.[1][8] This makes this compound a valuable tool for investigating fatty acid metabolism, cholesterol biosynthesis, and protein acetylation.[1] Due to the reliance of many cancer cells on ACLY for proliferation, it is also a subject of interest in oncology research.[1]

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid powder and is soluble in DMSO.[9] For optimal results, it is recommended to use fresh, moisture-free DMSO.[3][4] Depending on the supplier, solubility in DMSO can range from 1 mg/mL to 91 mg/mL.[2][3] Stock solutions should be stored at -20°C for short-term storage (up to 6 months) and -80°C for long-term storage (up to 1 year).[6]

Q4: I am observing a decrease in the inhibitory effect of this compound compared to previous experiments. What could be the cause?

A decrease in inhibitory effect could be due to several factors, including:

  • Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, exposure to moisture) can lead to degradation of the compound.

  • Lot-to-Lot Variability: Although specific data on this compound is limited, lot-to-lot variation is a known challenge with chemical reagents.[10][11] This can result in differences in purity or the presence of inactive isomers.

  • Experimental Conditions: Changes in cell culture conditions, passage number, or reagent sources can all impact the apparent activity of the inhibitor.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values Across Experiments

If you are observing significant shifts in the IC50 value of this compound between different experimental runs or with a new batch of the compound, consider the following troubleshooting steps:

Potential Cause & Solution Table

Potential CauseRecommended Action
Lot-to-Lot Variability 1. Certificate of Analysis (CoA) Review: Compare the purity and other quality control parameters listed on the CoAs for the different lots. 2. Head-to-Head Comparison: If you have access to a previous, "gold standard" lot, perform a side-by-side dose-response experiment with the new lot. 3. NMR or Mass Spectrometry: For critical applications, consider independent analytical verification of the compound's identity and purity.
Compound Degradation Prepare a fresh stock solution from the powder. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Assay Variability Ensure consistency in all assay parameters, including cell density, incubation times, and reagent concentrations. Use a positive control to monitor assay performance over time.
Issue 2: Reduced or Absent Cellular Effect

If this compound is not producing the expected biological effect in your cellular assays, this could be linked to issues with the compound, the cells, or the experimental protocol.

Troubleshooting Workflow

ACLY_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Citrate_Mito Citrate Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Transport Pyruvate Pyruvate AcetylCoA_Mito AcetylCoA_Mito Pyruvate->AcetylCoA_Mito PDH AcetylCoA_Mito->Citrate_Mito Citrate Synthase ACLY ACLY Citrate_Cyto->ACLY AcetylCoA_Cyto Acetyl-CoA ACLY->AcetylCoA_Cyto Oxaloacetate Oxaloacetate ACLY->Oxaloacetate FattyAcids Fatty Acid Synthesis AcetylCoA_Cyto->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA_Cyto->Cholesterol HistoneAcetylation Histone Acetylation AcetylCoA_Cyto->HistoneAcetylation NDI This compound NDI->ACLY

References

best practices for storing NDI-091143 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling NDI-091143 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

For long-term storage, this compound should be stored as a solid powder at -20°C, where it can remain stable for up to three years. Once reconstituted into a stock solution, it is best to aliquot and store it at -80°C.

Q2: What is the shelf-life of this compound stock solutions?

When prepared in DMSO, this compound stock solutions are stable for up to one year when stored at -80°C. To ensure the integrity of the compound, it is recommended to prepare fresh solutions for your experiments whenever possible.

Q3: In which solvents is this compound soluble?

This compound has good solubility in dimethyl sulfoxide (DMSO) at concentrations of 45 mg/mL or higher. It is also soluble in ethanol at concentrations of at least 1.8 mg/mL.

Q4: How does this compound exert its biological effects?

This compound is a potent and selective inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2). These enzymes are crucial for the survival of cancer cells, and their inhibition by this compound represents a promising therapeutic strategy.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of stock solution upon thawing The solution may be supersaturated, or the compound may be less soluble at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent experimental results This could be due to multiple freeze-thaw cycles degrading the compound or inaccuracies in pipetting small volumes of the concentrated stock.Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. When preparing working solutions, perform serial dilutions to ensure greater accuracy.
Compound precipitates in cell culture media The solvent concentration (e.g., DMSO) may be too high in the final working solution, or the compound may have limited solubility in aqueous environments.Ensure the final concentration of DMSO in your cell culture media is low (typically less than 0.5%) to maintain cell health and compound solubility. If solubility issues persist, consider using a formulation aid, such as a surfactant, though this should be validated for its effect on your specific assay.
Loss of compound activity over time The compound may be degrading due to improper storage or handling.Always store the stock solution at the recommended -80°C and protect it from light. Prepare fresh working solutions for each experiment from a frozen aliquot.

Quantitative Data Summary

Parameter Value
Storage (Solid) -20°C for up to 3 years
Storage (DMSO Stock Solution) -80°C for up to 1 year
Solubility in DMSO ≥ 45 mg/mL
Solubility in Ethanol ≥ 1.8 mg/mL

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.

  • Storage: Store the aliquots at -80°C until needed.

Visualizations

NDI091143_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use solid This compound (Solid Powder) stock 10 mM Stock Solution solid->stock Dissolve dmso Anhydrous DMSO dmso->stock aliquot Single-Use Aliquots stock->aliquot storage Store at -80°C aliquot->storage working Working Solution storage->working Dilute assay Cell-Based Assay working->assay

Caption: Workflow for the preparation and storage of this compound stock solutions.

NDI091143_Pathway cluster_process Cellular N-Myristoylation cluster_effect Downstream Effects NMT NMT1 / NMT2 (N-myristoyltransferases) Myristoylated Myristoylated Proteins NMT->Myristoylated Catalyzes Substrate Substrate Proteins (e.g., SRC, GNAI1) Substrate->Myristoylated Membrane Protein Membrane Localization Myristoylated->Membrane Signaling Oncogenic Signaling Membrane->Signaling Survival Cancer Cell Survival Signaling->Survival NDI091143 This compound NDI091143->NMT Inhibits

Validation & Comparative

Comparison of HPK1 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification Regarding NDI-091143

It is crucial to clarify that this compound is a potent and selective inhibitor of ATP-citrate lyase (ACLY), a key enzyme in cellular metabolism, and not a Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor.[1][2][3][4][5][6][7] The primary therapeutic target of this compound is in the field of metabolic disorders, such as dyslipidemia and hepatic steatosis. Therefore, cross-reactivity studies for this compound would focus on its selectivity against other metabolic enzymes, not against a panel of kinases.

This guide will now focus on providing a comparative analysis of established HPK1 inhibitors for which cross-reactivity and selectivity data are more relevant and available in the public domain. We will explore the selectivity profiles of compounds identified as HPK1 inhibitors in preclinical and clinical development.

Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising immuno-oncology target due to its role as a negative regulator of T-cell activation.[8][9][10] The development of potent and selective HPK1 inhibitors is a key focus for enhancing anti-tumor immunity. While detailed head-to-head cross-reactivity studies are often proprietary, the following sections provide available information on the selectivity of notable HPK1 inhibitors.

Available Selectivity Data

Comprehensive, publicly available quantitative data from head-to-head cross-reactivity studies for the most recent HPK1 inhibitors remains limited. However, several compounds are highlighted for their high selectivity.

CompoundDeveloperStated SelectivitySource
NDI-101150 Nimbus TherapeuticsPotent and selective oral inhibitor of HPK1.[10][11][10][11]
BGB-15025 BeiGeneInvestigational HPK1 inhibitor.[10][11][10][11]
CFI-402411 Tradewell TherapeuticsHighly potent inhibitor of HPK1.[10][10]
Ryvu Compounds Ryvu TherapeuticsGood overall selectivity.[12][12]

Experimental Protocols

Kinase Selectivity Profiling (General Protocol)

A common method to determine the cross-reactivity of a kinase inhibitor is to screen it against a large panel of kinases. The following is a representative protocol for such a screen.

Objective: To determine the inhibitory activity of a test compound (e.g., an HPK1 inhibitor) against a broad panel of protein kinases.

Materials:

  • Test compound

  • Recombinant human kinases

  • Appropriate kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Kinase Reaction:

    • A solution containing the kinase, its specific substrate, and ATP is prepared in the kinase reaction buffer.

    • The test compound at various concentrations is added to the wells of the multi-well plate.

    • The kinase reaction is initiated by adding the kinase/substrate/ATP mixture to the wells containing the test compound.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Detection:

    • The detection reagent is added to each well to stop the kinase reaction and to generate a signal proportional to the amount of ATP consumed (or product formed).

    • The plate is incubated to allow the detection signal to stabilize.

  • Data Acquisition: The signal from each well is measured using a plate reader.

  • Data Analysis:

    • The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO).

    • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Activation PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 SLP76_Ser376 p-SLP-76 (Ser376) HPK1->SLP76_Ser376 Phosphorylation Gads Gads HPK1->Gads Phosphorylation SLP76_Ser376->Inhibition Gads->Inhibition Downstream Downstream Signaling (e.g., IL-2 production) PLCg1->Downstream Inhibition->LAT_SLP76 Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., NDI-101150) Plate Dispense into 384-well Plate Compound->Plate Kinase_Panel Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Plate Reagents Substrates & ATP Reagents->Plate Incubate Incubate Plate->Incubate Read Read Plate (Luminescence) Incubate->Read Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

References

Comparative Analysis of NDI-091143 and its Analogs as Potent Allosteric Inhibitors of ATP-Citrate Lyase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the novel, potent, allosteric ATP-Citrate Lyase (ACLY) inhibitor, NDI-091143, and its key analogs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ACLY inhibition in oncology and metabolic diseases. The guide summarizes key performance data, details experimental methodologies, and visualizes the relevant biological pathways and workflows.

Executive Summary

ATP-Citrate Lyase (ACLY) is a critical enzyme that links carbohydrate and lipid metabolism, making it a compelling target for therapeutic intervention in various diseases, including cancer and dyslipidemia. This compound has emerged as a highly potent, low nanomolar inhibitor of human ACLY.[1] Unlike traditional active-site inhibitors, this compound exhibits an allosteric mechanism of action, binding to a hydrophobic cavity adjacent to the citrate-binding site. This binding induces significant conformational changes in the enzyme, thereby indirectly preventing citrate binding and subsequent catalysis.[1] This guide presents a comparative overview of this compound with other notable ACLY inhibitors, including BMS-303141 and Bempedoic Acid, focusing on their inhibitory potency and mechanisms of action.

Data Presentation: Quantitative Comparison of ACLY Inhibitors

The following table summarizes the in vitro potency of this compound and its analogs against human ACLY. The data highlights the superior potency of this compound.

CompoundTargetIC50 (nM)Ki (nM)Kd (nM)Assay Method(s)Mechanism of ActionReference
This compound Human ACLY2.17.02.2ADP-Glo, Coupled Enzyme Assay, SPRAllosteric, Competitive vs. Citrate[2]
BMS-303141 Human ACLY130--Coupled Enzyme AssayNot specified[3]
Bempedoic Acid (ETC-1002) Human ACLY29,000--Not specifiedProdrug, competitive with ATP[3]
326E-CoA Human ACLY5,3102,510-ADP-GloCompetitive vs. CoA[4]
Herbacetin Human ACLY500--Not specifiedNoncompetitive[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

ADP-Glo™ Kinase Assay for ACLY Activity

This luminescent assay quantifies ADP production, which is directly proportional to ACLY activity.

Materials:

  • Recombinant human ACLY enzyme

  • ATP

  • Coenzyme A (CoA)

  • Citrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound and analogs)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the compound dilutions. For the positive control (no inhibition) and negative control (no enzyme), add 2.5 µL of DMSO.

  • Prepare a master mix containing Assay Buffer, ATP, CoA, and Citrate. Add 15 µL of the master mix to each well.

  • Initiate the enzymatic reaction by adding 7.5 µL of diluted ACLY enzyme to each well, except for the negative control wells.

  • Incubate the plate at 30°C for 45 minutes.

  • To stop the reaction and deplete unused ATP, add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Malate Dehydrogenase (MDH) Coupled Enzyme Assay

This spectrophotometric assay indirectly measures ACLY activity by coupling the production of oxaloacetate to the MDH-catalyzed oxidation of NADH.

Materials:

  • Recombinant human ACLY enzyme

  • Malate Dehydrogenase (MDH)

  • ATP, CoA, Citrate

  • NADH

  • Test compounds

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 10 mM DTT)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To each well of a 96-well plate, add the assay buffer, ATP, CoA, citrate, NADH, and MDH.

  • Add the test compounds to the respective wells.

  • Equilibrate the plate at 25°C.

  • Initiate the reaction by adding the ACLY enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the ACLY activity. Calculate the initial velocities and determine the IC50 values for the inhibitors.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human ACLY

  • Test compounds

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 5.0)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Ligand Immobilization: Covalently immobilize the ACLY protein onto the sensor chip surface using standard amine coupling chemistry.[6]

  • Analyte Injection: Prepare a series of concentrations of the test compound (analyte) in running buffer.

  • Inject the analyte solutions over the immobilized ACLY surface at a constant flow rate.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[7]

Mandatory Visualizations

ACLY Signaling Pathway

The following diagram illustrates the central role of ACLY in cellular metabolism, linking glycolysis to the synthesis of fatty acids and cholesterol.

ACLY_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mit Citrate Pyruvate->Citrate_mit via Acetyl-CoA TCA TCA Cycle Citrate_mit->TCA Citrate_cyt Citrate Citrate_mit->Citrate_cyt Citrate Transporter ACLY ACLY Citrate_cyt->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA + CoA + ATP Oxaloacetate Oxaloacetate ACLY->Oxaloacetate FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation NDI_091143 This compound & Analogs NDI_091143->ACLY Inhibition ADP_Glo_Workflow start Start: Prepare Compound Dilutions add_reagents Add Master Mix (ATP, CoA, Citrate) start->add_reagents add_enzyme Add ACLY Enzyme & Incubate (30°C, 45 min) add_reagents->add_enzyme add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) add_enzyme->add_adpglo incubate1 Incubate (RT, 40 min) add_adpglo->incubate1 add_detection Add Kinase Detection Reagent (Generate Luminescence) incubate1->add_detection incubate2 Incubate (RT, 30-60 min) add_detection->incubate2 read_luminescence Measure Luminescence incubate2->read_luminescence analyze Analyze Data (Calculate IC50) read_luminescence->analyze Allosteric_Inhibition ACLY_unbound ACLY (Active Conformation) Citrate Binding Site (Accessible) ACLY_bound ACLY (Inactive Conformation) Citrate Binding Site (Inaccessible) ACLY_unbound->ACLY_bound Conformational Change No_Reaction No Catalysis ACLY_bound->No_Reaction NDI_091143 This compound NDI_091143->ACLY_unbound Binds to Allosteric Site Citrate Citrate Citrate->ACLY_bound:p1 Binding Blocked

References

Kinetic Showdown: NDI-091143 Sets a High Bar for ATP-Citrate Lyase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the kinetic profiles of NDI-091143 and other notable ATP-Citrate Lyase (ACLY) inhibitors reveals this compound as a highly potent, allosteric inhibitor with a distinct mechanism of action. This guide provides a comprehensive analysis of the available kinetic data, experimental methodologies, and the underlying signaling pathway, offering valuable insights for researchers and drug development professionals in the fields of metabolism and oncology.

ATP-Citrate Lyase (ACLY) is a critical enzyme that links carbohydrate and lipid metabolism, making it an attractive therapeutic target for metabolic diseases and cancer. This compound has emerged as a powerful inhibitor of ACLY. This guide delves into the kinetic studies of this compound and compares its performance against other known ACLY inhibitors: Bempedoic Acid (ETC-1002), BMS-303141, and SB-204990.

Comparative Kinetic Analysis of ACLY Inhibitors

The inhibitory potency of this compound is significantly greater than that of other ACLY inhibitors, as evidenced by its low nanomolar IC50 and Ki values. The following table summarizes the key kinetic parameters for this compound and its comparators.

InhibitorIC50 (nM)Ki (nM)Kd (nM)Mechanism of ActionAssay Method
This compound 2.1[1]7.0[1]2.2[1]AllostericADP-Glo Assay[1]
Bempedoic acid (ETC-1002)29,000[1]Not ReportedNot ReportedATP-competitiveNot Specified
BMS-303141130[2]Not ReportedNot ReportedNot SpecifiedNot Specified
SB-204990Not explicitly quantified in the provided results, but is described as a potent and specific inhibitor.[3]Not ReportedNot ReportedNot SpecifiedNot Specified

This compound distinguishes itself not only by its potency but also by its allosteric mechanism of inhibition. It binds to a site distinct from the active site, inducing a conformational change that prevents the substrate from binding effectively.[1] In contrast, bempedoic acid is an ATP-competitive inhibitor. The precise mechanisms for BMS-303141 and SB-204990 are not as clearly defined in the available literature.

Experimental Protocols

The kinetic parameters presented in this guide were determined using various in vitro assays. The following are detailed methodologies for the key experiments cited.

ADP-Glo™ Kinase Assay (for this compound)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The assay is performed in two steps:

  • Kinase Reaction: Recombinant human ACLY is incubated with its substrates (citrate, CoA, and ATP) in a buffer solution. The inhibitor (this compound) at varying concentrations is included in the reaction mixture. The reaction is allowed to proceed at a controlled temperature for a specific duration.

  • ADP Detection:

    • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

    • ADP to ATP Conversion and Luminescence: A "Kinase Detection Reagent" is then added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. The newly synthesized ATP is consumed by the luciferase, generating a luminescent signal that is proportional to the initial amount of ADP produced. The luminescence is measured using a luminometer. The IC50 value is then calculated by plotting the luminescence signal against the inhibitor concentration.[4][5][6]

Coupled Enzyme Assay

In a coupled enzyme assay, the product of the primary enzymatic reaction (in this case, ACLY) is used as a substrate for a second enzyme, which in turn produces a detectable signal. For ACLY, a common coupled assay involves the use of malate dehydrogenase (MDH).

  • ACLY Reaction: The ACLY reaction is carried out as described above.

  • Coupled Reaction: The oxaloacetate produced by ACLY is then reduced to malate by MDH, with the concomitant oxidation of NADH to NAD+.

  • Signal Detection: The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. The rate of NADH depletion is proportional to the activity of ACLY.[7]

Visualizing the Landscape of ACLY Inhibition

To better understand the context of this compound's action, the following diagrams illustrate the ACLY signaling pathway, the experimental workflow for kinetic analysis, and the comparative logic of the inhibitors discussed.

ACLY_Signaling_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto ACLY ACLY Citrate_cyto->ACLY Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis NDI_091143 This compound NDI_091143->ACLY

Caption: ACLY Signaling Pathway

Kinetic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - ACLY Enzyme - Substrates (Citrate, CoA, ATP) - Inhibitors (this compound, etc.) - Assay Buffer Incubation Incubate Enzyme, Substrates, and Inhibitor at various concentrations Reagents->Incubation ADP_Glo ADP-Glo Assay: 1. Terminate reaction & deplete ATP 2. Convert ADP to ATP & measure luminescence Incubation->ADP_Glo Coupled_Assay Coupled Enzyme Assay: Measure NADH depletion via spectrophotometry Incubation->Coupled_Assay Data_Plot Plot Data: Signal vs. Inhibitor Concentration ADP_Glo->Data_Plot Coupled_Assay->Data_Plot Calc_IC50 Calculate IC50 and/or Ki values Data_Plot->Calc_IC50

Caption: Experimental Workflow for Kinetic Studies

Inhibitor_Comparison cluster_inhibitors ACLY Inhibitors ACLY ACLY Target NDI_091143 This compound (Allosteric) NDI_091143->ACLY High Potency Bempedoic_Acid Bempedoic Acid (ATP-Competitive) Bempedoic_Acid->ACLY Lower Potency BMS_303141 BMS-303141 BMS_303141->ACLY Moderate Potency SB_204990 SB-204990 SB_204990->ACLY Potent

Caption: ACLY Inhibitor Comparison Logic

References

A Comparative Guide to NDI-091143 and Other ATP-Citrate Lyase Inhibitors in Metabolic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ATP-Citrate Lyase (ACLY) inhibitor NDI-091143 with other notable inhibitors in the field. The information presented herein is based on available experimental data to assist researchers in making informed decisions for their metabolic studies.

Introduction to ATP-Citrate Lyase and its Inhibition

ATP-Citrate Lyase (ACLY) is a crucial enzyme in cellular metabolism, linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a key step in the de novo synthesis of fatty acids and cholesterol.[1] Given its central role, ACLY has emerged as a significant therapeutic target for various metabolic disorders and cancers. This guide focuses on the comparative efficacy of this compound, a potent ACLY inhibitor, against other well-known inhibitors such as Bempedoic acid, BMS-303141, SB-204990, and Hydroxycitric acid.

Comparative Analysis of Inhibitor Potency

The inhibitory potential of these compounds against ACLY is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, as determined in various in vitro assays. This compound has demonstrated high potency in the low nanomolar range. The following table summarizes the available quantitative data for each inhibitor. It is important to note that the assay conditions may vary between studies, which can influence the absolute values.

InhibitorIC50KiAssay Method(s)Mechanism of Action
This compound 2.1 nM[2][3][4]7.0 nM[2][3]ADP-Glo AssayAllosteric
Bempedoic acid (ETC-1002) ~10.56 µM (as CoA conjugate)[5]2 µM (as CoA conjugate, competitive with CoA)[6]ADP-Glo Assay, Cell-free kinetic analysisProdrug, competitive with CoA[6]
BMS-303141 0.13 µM (130 nM)[2][7][8]-Not specified in all sourcesNot specified in all sources
SB-201076 (active form of SB-204990) -1 µM[9]Not specifiedNot specified
Hydroxycitric acid (HCA) -3 µM[2]Not specifiedCompetitive

Experimental Protocols

Detailed methodologies for the key assays cited are crucial for the interpretation and replication of these findings.

ADP-Glo™ Kinase Assay for ACLY Activity

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during an enzymatic reaction. This assay is widely used to determine the potency of enzyme inhibitors.

Principle: The assay is performed in two steps. First, the ACLY enzymatic reaction is carried out, producing ADP. Then, the ADP-Glo™ Reagent is added to terminate the ACLY reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.

General Protocol:

  • ACLY Reaction: In a 384-well plate, the ACLY enzyme is incubated with its substrates (citrate, CoA, and ATP) in a suitable buffer. The test inhibitor (e.g., this compound) at various concentrations is included in the reaction mixture.

  • Reaction Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes) at a specific temperature (e.g., 37°C), an equal volume of ADP-Glo™ Reagent is added to each well. The plate is then incubated for a further 40 minutes at room temperature to stop the enzymatic reaction and consume any unreacted ATP.

  • ADP Detection: The Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts ADP to ATP and the components for the luciferase reaction.

  • Signal Measurement: After a final incubation period (30-60 minutes) at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Malate Dehydrogenase (MDH) Coupled Enzyme Assay

This is a classic spectrophotometric method to measure ACLY activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.

Principle: The oxaloacetate produced by the ACLY reaction is reduced to malate by malate dehydrogenase (MDH), a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time and is directly proportional to the ACLY activity.

General Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl2, dithiothreitol (DTT), CoA, ATP, citrate, NADH, and a surplus of malate dehydrogenase.

  • Initiation of Reaction: The reaction is initiated by the addition of the ACLY enzyme.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is continuously monitored using a spectrophotometer.

  • Inhibitor Testing: To determine the effect of an inhibitor, the assay is performed in the presence of varying concentrations of the compound.

  • Data Analysis: The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot. The IC50 values are determined by plotting the reaction rates against the inhibitor concentrations.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental designs can aid in understanding the context of these inhibitors.

ACLY_Pathway cluster_inhibitors Inhibitors Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport ACLY ATP-Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol NDI_091143 This compound NDI_091143->ACLY Inhibits Bempedoic_Acid Bempedoic Acid Bempedoic_Acid->ACLY Inhibits BMS_303141 BMS-303141 BMS_303141->ACLY Inhibits SB_204990 SB-204990 SB_204990->ACLY Inhibits HCA Hydroxycitric Acid HCA->ACLY Inhibits

Caption: The central role of ATP-Citrate Lyase (ACLY) in cellular metabolism and its inhibition.

ADP_Glo_Workflow cluster_step1 Step 1: ACLY Reaction cluster_step2 Step 2: Termination & ATP Depletion cluster_step3 Step 3: ADP Detection cluster_step4 Step 4: Measurement ACLY_Reaction Incubate ACLY with Substrates (Citrate, CoA, ATP) +/- Inhibitor Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent ACLY_Reaction->Add_ADP_Glo_Reagent Incubate1 Incubate 40 min Add_ADP_Glo_Reagent->Incubate1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate1->Add_Detection_Reagent Incubate2 Incubate 30-60 min Add_Detection_Reagent->Incubate2 Read_Luminescence Read Luminescence Incubate2->Read_Luminescence

Caption: Workflow of the ADP-Glo™ assay for measuring ACLY inhibition.

MDH_Coupled_Assay_Workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Initiation cluster_step3 Step 3: Measurement Reaction_Setup Prepare Reaction Mixture: Buffer, Substrates, NADH, MDH +/- Inhibitor Add_ACLY Add ACLY Enzyme Reaction_Setup->Add_ACLY Monitor_Absorbance Monitor Absorbance at 340 nm Add_ACLY->Monitor_Absorbance

Caption: Workflow of the malate dehydrogenase (MDH) coupled assay for ACLY activity.

Conclusion

This compound stands out as a highly potent, allosteric inhibitor of ATP-Citrate Lyase with low nanomolar efficacy in vitro. While other inhibitors like Bempedoic acid, BMS-303141, SB-204990, and Hydroxycitric acid also effectively target ACLY, their reported potencies vary, and a direct comparison is challenging due to the diverse assay conditions reported in the literature. For a definitive comparative assessment, head-to-head studies utilizing standardized assay protocols are recommended. This guide provides a foundational overview to aid researchers in selecting the most appropriate ACLY inhibitor for their specific experimental needs.

References

Unveiling the Potent Allosteric Inhibition of ATP-Citrate Lyase by NDI-091143: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NDI-091143, a highly potent allosteric inhibitor of ATP-citrate lyase (ACLY), with other ACLY inhibitors. While the detailed structure-activity relationship (SAR) of a series of this compound derivatives has been established, the specific data for these analogs is not publicly available. This guide, therefore, focuses on the well-characterized properties of this compound and places it in the context of other known ACLY modulators, supported by experimental data and detailed protocols.

This compound: A Profile of a Powerful ACLY Inhibitor

This compound is a small-molecule inhibitor that has demonstrated exceptional potency against human ATP-citrate lyase. Its discovery and characterization have provided invaluable tools for studying the biological functions of ACLY and have paved the way for the development of novel therapeutics targeting metabolic diseases and cancer.[1][2]

Chemical Structure:

Quantitative Performance Data

The efficacy of this compound has been rigorously quantified through various biochemical and biophysical assays. The following table summarizes its key performance metrics.

ParameterValueAssay MethodReference
IC50 2.1 nMADP-Glo Assay[3]
Ki 7.0 nMEnzyme Kinetics[3]
Kd 2.2 nMSurface Plasmon Resonance (SPR)[4]
Allosteric Mechanism of Action

Cryo-electron microscopy studies have revealed that this compound employs a novel allosteric mechanism of inhibition.[1][5] It binds to a distinct, largely hydrophobic pocket adjacent to the citrate binding site on the ACLY enzyme.[1][5] This binding event stabilizes a significant conformational change in the citrate domain of the enzyme, which in turn indirectly prevents the binding and recognition of the natural substrate, citrate.[1][4] This allosteric inhibition is competitive with respect to citrate.[4]

Comparative Analysis of ACLY Inhibitors

This compound stands out for its potency and allosteric mechanism. The following table compares this compound with other notable ACLY inhibitors.

InhibitorClassMechanism of ActionPotency (IC50/Ki)Key Features
This compound Sulfonyl-biphenylAllosteric, competitive vs. citrateIC50 = 2.1 nM, Ki = 7.0 nMHigh potency, novel allosteric binding site.[1][3]
Bempedoic Acid (ETC-1002) Dicarboxylic acidCompetitive vs. ATP-citrateKi ≈ 28 µM (for ETC-1002-CoA)Prodrug, clinically approved for hypercholesterolemia.
BMS-303141 Hydroxy-N-arylbenzenesulfonamideNot fully elucidatedIC50 ≈ 800 nMPredecessor to more potent sulfonamide inhibitors.
(-)-Hydroxycitrate Citrate analogCompetitive vs. citrateKi ≈ 6 µMNatural product, relatively low potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

ADP-Glo™ Kinase Assay

This assay quantifies ACLY activity by measuring the amount of ADP produced in the enzymatic reaction.

  • Principle: The assay is performed in two steps. First, the ACLY reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.

  • Protocol:

    • Prepare a reaction mixture containing ACLY enzyme, substrates (citrate, CoA, and ATP), and varying concentrations of the inhibitor (e.g., this compound) in a suitable buffer.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ADP concentration.

    • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Coupled Enzyme Assay

This spectrophotometric assay continuously monitors ACLY activity by coupling the production of oxaloacetate to the oxidation of NADH.

  • Principle: The oxaloacetate produced by ACLY is reduced to malate by malate dehydrogenase (MDH), a reaction that consumes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

  • Protocol:

    • Prepare a reaction mixture containing ACLY enzyme, substrates (citrate, CoA, and ATP), MDH, and NADH in a suitable buffer.

    • Add varying concentrations of the inhibitor (e.g., this compound).

    • Initiate the reaction by adding the final substrate (e.g., ATP).

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of the reaction is proportional to the rate of change in absorbance.

    • Determine the inhibition constants (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations using Michaelis-Menten kinetics.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of the inhibitor to the ACLY enzyme.

  • Principle: The ACLY enzyme is immobilized on a sensor chip. The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Protocol:

    • Immobilize recombinant human ACLY onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Inject a series of concentrations of the inhibitor (e.g., this compound) in a running buffer over the sensor surface.

    • Monitor the association and dissociation phases of the binding interaction in real-time by recording the SPR signal.

    • Regenerate the sensor surface between injections with a suitable regeneration solution.

    • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Thermal Shift Assay (TSA)

TSA is used to assess the stabilization of the ACLY enzyme upon inhibitor binding.

  • Principle: The binding of a ligand to a protein generally increases its thermal stability. This change in stability can be monitored by measuring the melting temperature (Tm) of the protein in the presence and absence of the ligand using a fluorescent dye that binds to unfolded proteins.

  • Protocol:

    • Prepare a reaction mixture containing the ACLY enzyme and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

    • Add varying concentrations of the inhibitor (e.g., this compound).

    • Heat the samples in a real-time PCR instrument with a temperature gradient.

    • Monitor the fluorescence intensity as the temperature increases. The fluorescence will increase as the protein unfolds and the dye binds to the exposed hydrophobic regions.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.

    • An increase in Tm in the presence of the inhibitor indicates stabilization and binding.

Visualizing the ACLY Pathway and Experimental Workflow

To better understand the biological context and the experimental approach to studying ACLY inhibitors, the following diagrams are provided.

ACLY_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mit Citrate Pyruvate->Citrate_mit TCA Cycle Citrate_cyt Citrate Citrate_mit->Citrate_cyt Transport ACLY ACLY Citrate_cyt->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol NDI_091143 This compound NDI_091143->ACLY Experimental_Workflow cluster_Screening Primary Screening & Hit Identification cluster_Characterization Hit Characterization Compound_Library Compound Library Primary_Assay Primary Assay (e.g., ADP-Glo) Compound_Library->Primary_Assay Hit_Compounds Hit Compounds Primary_Assay->Hit_Compounds Potency Potency Determination (IC50) Hit_Compounds->Potency Mechanism Mechanism of Action (Enzyme Kinetics, Ki) Potency->Mechanism Binding Binding Affinity (SPR, Kd) Mechanism->Binding Target_Engagement Target Engagement (Thermal Shift Assay) Binding->Target_Engagement Lead_Compound Lead Compound (e.g., this compound) Target_Engagement->Lead_Compound

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for NDI-091143

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of NDI-091143, a potent, allosteric inhibitor of ATP citrate lyase (ACL). Adherence to these procedures is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[1] This document contains comprehensive information on physical and chemical properties, health hazards, and emergency procedures.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

Spill Response: In case of a spill, immediately contain the material using an inert absorbent (e.g., sand, vermiculite). Scoop the absorbed material into a designated, labeled hazardous waste container. Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. As a halogenated aromatic compound, it requires specific disposal methods.

  • Segregation: Do not mix this compound waste with non-hazardous or other types of chemical waste. It must be collected in a dedicated, clearly labeled hazardous waste container designated for "Halogenated Organic Waste."

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid.

    • The container must be in good condition and free from any external contamination.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

    • Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.

  • Disposal Request: Once the container is full or is no longer needed, arrange for its disposal through your institution's licensed hazardous waste disposal service. Follow your organization's specific procedures for requesting a waste pickup.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.

Chemical and Physical Properties of this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₀H₁₄ClF₂NO₅S
Molecular Weight 453.8 g/mol
CAS Number 2375840-87-0
Solubility in DMSO Approximately 1 mg/mL[1]
Storage Temperature -20°C[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

NDI091143_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood Step 2 segregate Segregate as Halogenated Waste fume_hood->segregate Step 3 containerize Use Labeled, Compatible Waste Container segregate->containerize Step 4 accumulate Store in Satellite Accumulation Area containerize->accumulate Step 5 request_pickup Request Pickup by Licensed Disposal Service accumulate->request_pickup Step 6 document Document Waste Disposal request_pickup->document Step 7 end_process End of Process document->end_process Step 8

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

By following these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your groundbreaking research does not come at the cost of safety or environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.